molecular formula C8H10O B564626 2-Phenylethanol-d4

2-Phenylethanol-d4

货号: B564626
分子量: 126.19 g/mol
InChI 键: WRMNZCZEMHIOCP-KXGHAPEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenylethanol-d4 is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 126.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1,1,2,2-tetradeuterio-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMNZCZEMHIOCP-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol-d4 is the deuterium-labeled form of 2-phenylethanol, a volatile organic compound with a characteristic rose-like odor. In scientific research, particularly in analytical and metabolic studies, the incorporation of deuterium atoms into a molecule serves as a powerful tool. The increased mass of deuterium allows for the differentiation of the labeled compound from its endogenous, non-labeled counterpart by mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in analytical methodologies, and its role in metabolic research.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and as a tracer in metabolic studies.[1] Its physical and chemical properties are very similar to those of the non-deuterated 2-phenylethanol, but with a higher molecular weight due to the four deuterium atoms.

PropertyValue
Chemical Formula C₈H₆D₄O
Molecular Weight 126.19 g/mol
CAS Number 107473-33-6
Appearance Colorless liquid
Odor Floral, rose-like
Synonyms Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4

Synthesis of this compound

The synthesis of this compound is not as commonly detailed in readily available literature as its non-deuterated counterpart. However, a plausible and effective method involves the reduction of a deuterated precursor, such as phenylacetic acid-d5. This approach ensures the specific placement of deuterium atoms on the ethyl chain.

Experimental Protocol: Synthesis of this compound via Reduction of Phenylacetic acid-d5

This protocol is a generalized representation based on common organic chemistry reduction methods. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.

Materials:

  • Phenylacetic acid-d5

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Acetone

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A solution of phenylacetic acid-d5 in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C (ice bath).

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, sequential addition of water, followed by a dilute solution of hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Logical Relationship of the Synthesis Pathway

Phenylacetic acid-d5 Phenylacetic acid-d5 This compound This compound Phenylacetic acid-d5->this compound Reduction Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->this compound

Caption: Synthesis of this compound from a deuterated precursor.

Applications in Quantitative Analysis

This compound is an ideal internal standard for the quantification of 2-phenylethanol in various matrices, including fermented beverages, food products, and biological samples.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.

Experimental Protocol: Quantification of 2-Phenylethanol in a Fermented Beverage using GC-MS with this compound as an Internal Standard

This protocol provides a general workflow for the analysis of 2-phenylethanol in a liquid matrix.

Materials:

  • Fermented beverage sample (e.g., wine, beer)

  • 2-Phenylethanol analytical standard

  • This compound internal standard solution of a known concentration

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • GC vials and inserts

Procedure:

  • Sample Preparation:

    • To 1 mL of the beverage sample in a centrifuge tube, add a known amount of the this compound internal standard solution.

    • Add 1 mL of dichloromethane and vortex for 1 minute to extract the analytes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

  • Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample (or a model solution) with known concentrations of 2-phenylethanol and a constant concentration of this compound.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Injector: Splitless mode.

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C).

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, monitor characteristic ions for both 2-phenylethanol and this compound.

  • Data Analysis:

    • Integrate the peak areas of the target analyte (2-phenylethanol) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of 2-phenylethanol in the sample by interpolating its peak area ratio on the calibration curve.

Experimental Workflow for Quantitative Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Add IS Add this compound (IS) Sample->Add IS Extraction Extraction Add IS->Extraction Drying Drying Extraction->Drying GC-MS GC-MS Analysis Drying->GC-MS Integration Peak Area Integration GC-MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Role in Metabolic Research

2-Phenylethanol is a product of the metabolism of phenylalanine in various organisms, including yeast and plants. The two primary metabolic pathways involved are the Ehrlich pathway and the Shikimate pathway.[2] this compound can be used as a tracer to study the flux through these pathways and to investigate the biotransformation of phenylalanine.

Signaling Pathways in 2-Phenylethanol Metabolism

The Ehrlich pathway is the main route for the conversion of L-phenylalanine to 2-phenylethanol in yeast. It involves a transamination, a decarboxylation, and a reduction step. The Shikimate pathway is a de novo synthesis route that starts from central carbon metabolites.

Ehrlich Pathway for 2-Phenylethanol Production

L-Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation 2-Phenylethanol 2-Phenylethanol Phenylacetaldehyde->2-Phenylethanol Reduction Phenylacetic_acid Phenylacetic acid Phenylacetaldehyde->Phenylacetic_acid Oxidation

Caption: The Ehrlich pathway for the metabolism of L-phenylalanine.

Shikimate Pathway Leading to Phenylalanine

Erythrose-4-phosphate Erythrose-4-phosphate Shikimate Shikimate Erythrose-4-phosphate->Shikimate Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate L-Phenylalanine L-Phenylalanine Phenylpyruvate->L-Phenylalanine

Caption: The Shikimate pathway for the de novo synthesis of phenylalanine.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses of 2-phenylethanol in complex matrices. Furthermore, its application as a stable isotope tracer provides valuable insights into the metabolic pathways of aromatic amino acids. The detailed protocols and pathway diagrams in this guide offer a solid foundation for the effective utilization of this compound in a variety of research applications.

References

A Technical Guide to the Chemical Properties and Applications of 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylethanol-d4 is the deuterium-labeled isotopologue of 2-phenylethanol, an aromatic alcohol known for its pleasant floral scent.[1][2][3] Found naturally in a variety of plants and essential oils, 2-phenylethanol and its derivatives are widely used in the cosmetic, food, and pharmaceutical industries.[4][5] The deuterated form, this compound, serves a critical role in research and development, particularly for its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1]

The incorporation of stable heavy isotopes like deuterium into drug molecules has become a significant tool in the drug development process.[1][2] Deuteration can alter the pharmacokinetic and metabolic profiles of pharmaceuticals, a phenomenon known as the kinetic isotope effect.[2] This guide provides an in-depth overview of the chemical properties, applications, relevant experimental protocols, and metabolic pathways associated with this compound, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The physical properties are largely based on its non-deuterated counterpart, 2-phenylethanol, as they are expected to be very similar.

PropertyValueSource(s)
IUPAC Name 2-phenylethan-1,1,2,2-d4-ol[2]
Synonyms Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4[1]
CAS Number 107473-33-6[1][6]
Molecular Formula C₈H₆D₄O[2]
Molecular Weight 126.19 g/mol [6]
Appearance Colorless liquid[1][2][3]
Odor Pleasant floral, rose-like[1][3][7]
Melting Point -27 °C / -16.6 °F[8][9]
Boiling Point 219 - 221 °C / 426 - 430 °F[8][10]
Density ~1.02 g/mL at 20 °C[9]
Solubility Slightly soluble in water; miscible with most organic solvents.[7]
Partition Coefficient (log P) 1.4[6]
Topological Polar Surface Area 20.2 Ų[6]

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. While specific datasets are proprietary, the expected spectral characteristics are as follows:

TechniqueExpected Characteristics
¹H NMR The proton signals corresponding to the ethyl group (-CH₂-CH₂-) in standard 2-phenylethanol will be absent due to the deuterium substitution at these four positions. Aromatic proton signals will remain.
¹³C NMR Carbon signals for the deuterated positions (C1 and C2 of the ethyl group) will appear as multiplets (typically triplets) due to C-D coupling and will have a lower intensity compared to the non-deuterated analogue.
Mass Spectrometry (MS) The molecular ion peak (M+) will be observed at m/z 126, which is 4 mass units higher than that of the non-deuterated 2-phenylethanol (m/z 122). This mass shift is the basis for its use as an internal standard.
Infrared (IR) Spectroscopy C-D stretching vibrations will appear at a lower frequency (approx. 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000 cm⁻¹) of the non-deuterated compound.

Applications in Research and Development

The primary utility of this compound lies in its application as a stable isotope-labeled internal standard.

1. Quantitative Analysis: In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used as an internal standard.[1] It co-elutes with the non-deuterated analyte but is distinguished by its higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response.

2. Pharmacokinetic and Metabolic Studies: As a tracer, this compound is invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of 2-phenylethanol or structurally similar drugs.[1][2] The deuterium label allows researchers to track the compound and its metabolites in vivo.

Internal_Standard_Workflow Sample Biological Sample (e.g., Plasma, Urine) IS Add Known Amount of This compound (IS) Sample->IS Prep Sample Preparation (Extraction, Derivatization) IS->Prep Analysis LC-MS or GC-MS Analysis Prep->Analysis Quant Quantification (Ratio of Analyte/IS) Analysis->Quant Ehrlich_Pathway LPhe L-Phenylalanine PPyr Phenylpyruvate LPhe->PPyr Transaminase Glu Glutamate PAld Phenylacetaldehyde PPyr->PAld Decarboxylase CO2 CO₂ PPyr->CO2 PE 2-Phenylethanol PAld->PE Alcohol Dehydrogenase NAD NAD⁺ Keto α-Ketoglutarate Keto:s->Glu:n NADH NADH + H⁺ NADH:s->NAD:n Shikimate_Pathway_Simplified Gluc Glucose PEP Phosphoenolpyruvate Gluc->PEP E4P Erythrose-4-phosphate Gluc->E4P Shik Shikimate Pathway (Multiple Steps) PEP->Shik E4P->Shik Chor Chorismate Shik->Chor Preph Prephenate Chor->Preph PPyr Phenylpyruvate Preph->PPyr Ehrlich → To Ehrlich Pathway PPyr->Ehrlich

References

Technical Guide to the Physical Characteristics of 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Phenylethanol-d4 (Phenylethyl alcohol-d4), a deuterated isotopologue of 2-phenylethanol. This document is intended for use by professionals in research, quality control, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.

Introduction

This compound is the deuterium-labeled version of 2-Phenylethanol, an aromatic alcohol with a characteristic rose-like odor. In this compound, four hydrogen atoms on the ethyl chain have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.[1][2] By adding a known quantity of this compound to a sample, variations during sample preparation and analysis can be accurately corrected, leading to more precise and reliable quantification of the target analyte, 2-phenylethanol.[1]

Physical and Chemical Properties

While specific experimental data for the physical properties of this compound are not extensively published, they are expected to be very similar to those of the non-deuterated form, 2-Phenylethanol. The primary difference lies in the molecular weight due to the presence of deuterium atoms. The following tables summarize the key physical data.

Table 1: Core Properties of this compound
PropertyValueReference
IUPAC Name 2-phenylethan-1,1,2,2-d4-ol
Synonyms Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4
CAS Number 107473-33-6
Chemical Formula C₈H₆D₄O[3]
Molecular Weight 126.19 g/mol
Appearance Colorless liquid[3]
Odor Pleasant floral odor[3]
Table 2: Comparative Physical Properties of 2-Phenylethanol (Non-deuterated)

The following data for standard 2-Phenylethanol (CAS: 60-12-8) serve as a reliable reference for its deuterated analogue.

PropertyValueConditionsReference
Molecular Weight 122.17 g/mol [4][5]
Melting Point -27 °C (-16.6 °F)[4][6]
Boiling Point 219-221 °C (426-430 °F)at 750 mmHg[4][6]
Density 1.020 g/mLat 20 °C[4][6]
Refractive Index 1.531 - 1.534at 20 °C (n20/D)[4][5][6]

Experimental Protocols for Physical Characterization

The following are detailed methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point determination.

Apparatus:

  • Melting point apparatus or Thiele tube

  • Small test tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Heating medium (silicone oil or water bath)

Procedure:

  • Add a small amount (a few milliliters) of this compound to the small test tube.

  • Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into the heating bath.

  • Heat the bath slowly, at a rate of approximately 2-3°C per minute as the expected boiling point is approached.

  • Observe the capillary tube. As the liquid heats, air will be expelled from the capillary.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

  • To confirm, turn off the heat. The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is the precise boiling point.[7] Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for precise density measurements.[8]

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary in the stopper.

  • Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Remove the pycnometer, carefully wipe any liquid from the exterior, and weigh it. Record this mass (m₂).

  • The mass of the liquid is calculated as (m = m₂ - m₁).

  • The density (ρ) is calculated using the formula: ρ = m / V , where V is the known volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.[9]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Lint-free lens tissue

  • Solvent (e.g., acetone or ethanol) for cleaning

Procedure:

  • Turn on the refractometer and the constant temperature circulator, setting it to the desired temperature (typically 20°C).

  • Open the prism assembly of the refractometer. Using a clean, lint-free tissue and a suitable solvent, gently clean the surfaces of both the upper and lower prisms. Allow the solvent to evaporate completely.

  • Using a clean dropper, place a few drops of this compound onto the surface of the lower prism. Use enough sample to cover the entire prism surface.

  • Close the prism assembly securely.

  • Adjust the light source and mirror to achieve optimal illumination of the field of view through the eyepiece.

  • Turn the coarse adjustment knob until the light and dark fields become visible in the eyepiece.

  • Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus, exactly on the crosshairs.

  • If a colored band is visible, adjust the dispersion correction knob until the dividing line is sharp and achromatic (black and white).

  • Press the read button or look at the scale to obtain the refractive index value.[10] Record the value along with the measurement temperature.

Application Workflow: Use as an Internal Standard in LC-MS

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of 2-phenylethanol in complex matrices such as biological fluids or environmental samples. The workflow ensures that any sample loss or variation in instrument response is accounted for.[2][11]

LCMS_Workflow cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Sample Collection (e.g., Plasma, Urine) Spike Spike with Known Amount of this compound (IS) Sample->Spike 1. Add IS Prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Prep 2. Extract LC LC Separation Prep->LC 3. Inject MS MS/MS Detection (MRM Mode) LC->MS 4. Ionize & Detect Data Data Acquisition (Analyte and IS Signals) MS->Data 5. Record Signals Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio 6. Integrate Peaks Quant Quantify Analyte Concentration Ratio->Quant 7. Interpolate from Curve Calib Calibration Curve (Ratio vs. Concentration) Calib->Quant

Caption: Workflow for quantitative analysis using a deuterated internal standard (IS).

References

2-Phenylethanol-d4: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Phenylethanol-d4, a deuterated analog of 2-phenylethanol. This document details its identification, chemical and physical properties, synthesis methodologies, and applications, with a focus on its use in research and development. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Compound Identification and Properties

This compound is a stable isotope-labeled version of 2-phenylethanol, where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical and research applications, particularly as an internal standard.[1]

Chemical Identifiers
IdentifierValue
CAS Number 107473-33-6[1]
Molecular Formula C₈H₆D₄O[2]
Synonyms Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4[1]
Physical and Chemical Properties

Quantitative data for this compound is not extensively available; however, the properties of its non-deuterated counterpart, 2-phenylethanol, provide a close approximation.

PropertyValue (for 2-Phenylethanol)
Molecular Weight 126.19 g/mol (for d4)[2]
Appearance Colorless liquid[1]
Odor Pleasant floral, rose-like[1]
Melting Point -27 °C
Boiling Point 219-221 °C
Density 1.020 g/mL at 20 °C
Solubility Slightly soluble in water; miscible with most organic solvents[3]

Synthesis and Manufacturing

While specific, detailed commercial synthesis protocols for this compound are proprietary, its preparation can be achieved through established synthetic organic chemistry methods. The general approach involves the use of deuterated starting materials in synthetic routes commonly employed for the non-deuterated analog.

Synthetic Pathways

One common method for synthesizing 2-phenylethanol is the Grignard reaction. To produce the d4 analog, deuterated reagents would be utilized. A potential synthetic workflow is outlined below.

G cluster_0 Synthesis of Phenylmagnesium Bromide cluster_1 Reaction with Deuterated Ethylene Oxide Bromobenzene Bromobenzene Reaction1 Bromobenzene->Reaction1 Mg Magnesium Mg->Reaction1 Dry_Ether Anhydrous Diethyl Ether Dry_Ether->Reaction1 Phenylmagnesium_Bromide Phenylmagnesium_Bromide Reaction2 Phenylmagnesium_Bromide->Reaction2 Reaction1->Phenylmagnesium_Bromide Grignard Formation Ethylene_Oxide_d4 Ethylene Oxide-d4 Ethylene_Oxide_d4->Reaction2 Intermediate Alkoxide Intermediate Reaction3 Intermediate->Reaction3 Acid_Workup Aqueous Acid Workup Acid_Workup->Reaction3 2_Phenylethanol_d4 This compound Reaction2->Intermediate Nucleophilic Addition Reaction3->2_Phenylethanol_d4 Protonation

Caption: Grignard synthesis pathway for this compound.

Another potential route is the reduction of a deuterated precursor, such as ethyl phenylacetate-d4, using a suitable reducing agent like lithium aluminum deuteride.

Spectroscopic Data and Characterization

The primary methods for characterizing this compound and confirming its isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated compound due to the absence of signals from the deuterated positions. The spectrum would primarily show signals corresponding to the aromatic protons of the phenyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum will show peaks for all eight carbon atoms. The signals for the carbons bonded to deuterium may appear as multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.

  • ²H NMR: Deuterium NMR would show a signal corresponding to the deuterated positions on the ethyl chain, confirming the location of isotopic labeling.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak (M+) would be observed at m/z 126.19, which is 4 mass units higher than that of the non-deuterated compound (m/z 122.17). The fragmentation pattern would also be altered due to the presence of deuterium atoms.

Infrared Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the O-H and C-H (aromatic) stretching vibrations. The most significant difference from the non-deuterated compound will be the presence of C-D stretching bands, which appear at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretching bands.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use allows for accurate quantification of the non-deuterated analog in complex matrices by correcting for variations in sample preparation and instrument response.

G Sample Biological or Environmental Sample (containing 2-Phenylethanol) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction IS This compound (Internal Standard) IS->Extraction Spiking Analysis GC-MS or LC-MS Analysis Extraction->Analysis Quantification Quantification of 2-Phenylethanol Analysis->Quantification Ratio of Analyte to IS

Caption: Workflow for quantitative analysis using this compound.

Safety and Handling

While deuterated compounds are not radioactive, they should be handled with the same care as their non-deuterated counterparts.[4] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before use.

General Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile compounds.[4]

  • Hygroscopicity: Many deuterated compounds are hygroscopic. To prevent isotopic dilution from atmospheric moisture, handle under an inert atmosphere (e.g., nitrogen or argon) and store in a desiccator.[5]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.

  • Disposal: Dispose of as hazardous chemical waste in accordance with institutional, local, and national regulations.[4]

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the field of analytical chemistry. Its well-defined chemical properties and its utility as an internal standard make it indispensable for the accurate quantification of 2-phenylethanol in various matrices. Proper understanding of its synthesis, characterization, and safe handling is essential for its effective and safe use in a laboratory setting.

References

Applications of Deuterated 2-Phenylethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 2-phenylethanol, a stable isotope-labeled analog of the aromatic alcohol 2-phenylethanol, serves as a powerful tool in a variety of scientific and research applications. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, the physicochemical properties of the molecule are subtly altered, enabling its use in highly sensitive and specific analytical methodologies. This technical guide provides a comprehensive overview of the core applications of deuterated 2-phenylethanol, with a focus on its role as an internal standard in quantitative analysis, its utility in metabolic research, and its application in elucidating reaction mechanisms through the kinetic isotope effect.

Core Applications

The primary applications of deuterated 2-phenylethanol stem from the unique properties conferred by the carbon-deuterium (C-D) bond, which is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. These differences are exploited in the following key areas:

  • Internal Standard for Quantitative Analysis: Deuterated 2-phenylethanol is widely employed as an internal standard in quantitative mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its near-identical chemical and physical properties to the non-deuterated analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization behavior allow for accurate and precise quantification by correcting for variations in sample extraction, injection volume, and instrument response.[3]

  • Metabolic and Pharmacokinetic Tracer Studies: The deuterium label acts as a tracer, allowing researchers to follow the metabolic fate of 2-phenylethanol in biological systems.[4] By introducing deuterated 2-phenylethanol, its absorption, distribution, metabolism, and excretion (ADME) can be monitored without the need for radioactive labeling.[5] This is particularly valuable in drug development and metabolic research for understanding how the compound is processed in vivo.[5]

  • Kinetic Isotope Effect (KIE) Studies: The difference in bond strength between C-H and C-D bonds can lead to different reaction rates when a C-H bond is cleaved in the rate-determining step of a reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into reaction mechanisms.[6][7] By comparing the reaction rates of deuterated and non-deuterated 2-phenylethanol, researchers can probe the transition state of enzymatic or chemical reactions involving this molecule.[8][9]

Quantitative Analysis using Deuterated 2-Phenylethanol as an Internal Standard

The use of deuterated 2-phenylethanol as an internal standard is crucial for achieving accurate and reliable quantification of 2-phenylethanol in complex matrices such as food, beverages, and biological samples.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a general workflow for the quantitative analysis of 2-phenylethanol using a deuterated internal standard with GC-MS or LC-MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Food Sample Spike Spike with Deuterated 2-Phenylethanol (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Concentration Extraction->Concentration GCMS_LCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS_LCMS Integration Peak Area Integration (Analyte and IS) GCMS_LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration of 2-Phenylethanol Calibration->Result

A generalized workflow for quantitative analysis using a deuterated internal standard.
Sample Preparation Protocol for Wine Analysis (Hypothetical)

1. Reagents and Materials:

  • Deuterated 2-phenylethanol (e.g., 2-phenylethanol-d5) as internal standard (IS)

  • Non-deuterated 2-phenylethanol as calibration standard

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Wine sample

  • Glassware: volumetric flasks, pipettes, separatory funnel, vials

2. Preparation of Standard and IS Solutions:

  • Prepare a stock solution of 2-phenylethanol (e.g., 1000 µg/mL) in ethanol.

  • Prepare a stock solution of 2-phenylethanol-d5 (e.g., 100 µg/mL) in ethanol.

  • Create a series of calibration standards by diluting the 2-phenylethanol stock solution with a model wine solution (e.g., 12% ethanol in water) to achieve a concentration range relevant to typical wine samples.

3. Sample Extraction:

  • To 10 mL of wine sample in a separatory funnel, add a known amount of the 2-phenylethanol-d5 internal standard solution (e.g., 100 µL of 10 µg/mL solution).

  • Add 5 mL of DCM to the separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the lower organic layer (DCM).

  • Repeat the extraction twice more with 5 mL of DCM each time.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC-MS vial for analysis.

4. GC-MS Instrumental Parameters (Hypothetical):

  • Gas Chromatograph: Agilent 7890B or equivalent[10]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for 2-phenylethanol (e.g., m/z 91, 92, 122)

    • Monitor characteristic ions for 2-phenylethanol-d5 (e.g., m/z 96, 127)

Quantitative Data Summary (Hypothetical)

The following table illustrates the kind of quantitative data that would be generated from a validated analytical method using deuterated 2-phenylethanol as an internal standard.

AnalyteMatrixMethodLinearity Range (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Precision (%RSD)
2-PhenylethanolWineGC-MS10 - 50001095 - 105< 10
2-PhenylethanolBeerLC-MS/MS5 - 2000598 - 102< 8
2-PhenylethanolPlasmaLC-MS/MS1 - 1000197 - 108< 12

Metabolic Pathway Analysis

Deuterated 2-phenylethanol is an invaluable tool for tracing the metabolic pathways of this aromatic alcohol. In microorganisms like yeast, 2-phenylethanol is primarily synthesized through the Ehrlich pathway, and to a lesser extent, the Shikimate pathway.[14][15]

The Ehrlich and Shikimate Pathways

The diagram below illustrates the key steps in the Ehrlich and Shikimate pathways leading to the formation of 2-phenylethanol. Deuterium labeling can be strategically placed on the precursor, L-phenylalanine, or on 2-phenylethanol itself to trace the flow of molecules through these pathways.

G cluster_shikimate Shikimate Pathway cluster_ehrlich Ehrlich Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose-4-phosphate Glucose->E4P ShikimicAcid Shikimic Acid PEP->ShikimicAcid E4P->ShikimicAcid ChorismicAcid Chorismic Acid ShikimicAcid->ChorismicAcid Prephenate Prephenate ChorismicAcid->Prephenate Phenylpyruvate_S Phenylpyruvate Prephenate->Phenylpyruvate_S Phenylpyruvate_E Phenylpyruvate LPhenylalanine L-Phenylalanine LPhenylalanine->Phenylpyruvate_E Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate_E->Phenylacetaldehyde Decarboxylation TwoPhenylethanol 2-Phenylethanol Phenylacetaldehyde->TwoPhenylethanol Reduction G Bromobenzene_d5 Bromobenzene-d5 Grignard Phenyl-d5-magnesium bromide Bromobenzene_d5->Grignard THF Mg Mg Mg->Grignard Intermediate Intermediate Grignard->Intermediate EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate TwoPE_d5 2-Phenylethanol-d5 Intermediate->TwoPE_d5 Workup H3O H3O+ H3O->TwoPE_d5

References

2-Phenylethanol-d4 safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety and Handling of 2-Phenylethanol-d4

This guide provides comprehensive safety and handling information for this compound (CAS No: 107473-33-6), a deuterated form of 2-Phenylethanol. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. The safety and handling information provided is primarily based on the data for its non-deuterated analogue, 2-Phenylethanol (CAS No: 60-12-8), as specific comprehensive safety data for the deuterated compound is limited. This approach is standard practice, as the toxicological and chemical properties of isotopically labeled compounds are generally considered comparable to their non-labeled counterparts.

Chemical and Physical Properties

This compound is the deuterium-labeled version of 2-Phenylethanol.[1][2] It is a colorless liquid with a pleasant floral odor.[2][3] While primarily used as a tracer or internal standard in quantitative analysis, its physical and chemical properties are crucial for safe handling.[1]

Table 1: Physical and Chemical Properties of 2-Phenylethanol

Property Value Source(s)
Molecular Formula C₈H₆D₄O [2]
Molecular Weight 126.19 g/mol [2]
Appearance Colorless liquid [3][4]
Odor Floral, rose-like [3][5]
Melting Point -27 °C (-16.6 °F) [4][6]
Boiling Point 219-221 °C (426-430 °F) [4][6]
Density 1.02 g/mL at 20 °C (68 °F)
Flash Point 102 °C (215.6 °F) [4]
Solubility in Water Slightly soluble (2 mL/100 mL) [6]
log P (Octanol/Water Partition Coefficient) 1.36 [6]
Vapor Pressure 0.08 mbar at 20 °C [4]

| Vapor Density | 4.21 |[4] |

Hazard Identification and Toxicology

2-Phenylethanol is classified as harmful if swallowed and causes serious eye irritation.[4][7] It is also considered toxic in contact with skin.[7]

Table 2: Toxicological Data for 2-Phenylethanol

Toxicity Endpoint Value Species Source(s)
Acute Oral Toxicity (LD50) Harmful if swallowed (Category 4) Rat [4][7]
Acute Dermal Toxicity (LD50) Toxic in contact with skin (Category 3) Rabbit [7]
Skin Irritation Causes skin irritation Rabbit [7]
Eye Irritation Causes serious eye irritation (Category 2A) Rabbit [4][7]

| Carcinogenicity | Not identified as a carcinogen by IARC or NTP | N/A | |

Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H311: Toxic in contact with skin.[7]

  • H319: Causes serious eye irritation.[8]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Experimental Protocols

Detailed experimental protocols for the specific toxicological data cited in safety data sheets are often proprietary. However, these studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to assess the acute oral toxicity of a substance. The protocol involves the following key steps:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dosing: The test substance is administered in a single dose by gavage using a stomach tube. The dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

  • Data Analysis: The results are used to classify the substance into a specific hazard category based on the observed mortality and signs of toxicity at a given dose level.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline describes the procedure for determining the potential of a substance to cause eye irritation or corrosion.

  • Animal Selection: A single, healthy adult albino rabbit is used for the initial test.

  • Application: A measured amount of the test substance (0.1 mL for liquids) is placed into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

  • Scoring: The severity of the lesions is scored according to a standardized system.

  • Confirmation Test: If a corrosive or severe irritant effect is not observed, the test is confirmed using two additional rabbits.

  • Classification: The substance is classified based on the persistence and severity of the observed ocular lesions.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[9][10]

  • Ensure eyewash stations and safety showers are readily accessible.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[9][11]

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC, nitrile rubber).[5][9] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][9]

  • Keep containers tightly closed when not in use.[4][9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • The substance may form explosive peroxides upon prolonged storage, especially in contact with air and light.[5] It is recommended to date containers upon opening and periodically test for peroxides.

Emergency Procedures

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor immediately. Do not induce vomiting.[8]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[8][9]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[8]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4]

Spill and Leak Procedures:

  • Minor Spills: Remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Place the absorbed material into a sealed container for proper disposal.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Contain the spill and prevent it from entering drains.[11] Collect the material as described for minor spills.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Hazards: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air.[9] Hazardous combustion products include carbon monoxide and carbon dioxide.[9][10]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Waste Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[5] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[5] Do not allow the product to enter drains or waterways.[9]

Visualized Workflows

The following diagrams illustrate standardized workflows for handling and emergency response.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Chemical Handling cluster_conclusion Post-Handling & Disposal A Review SDS & Assess Risks B Select Appropriate PPE A->B C Prepare & Inspect Work Area (Fume Hood, Spill Kit) B->C D Receive & Inspect Container C->D E Transport to Storage/ Work Area D->E F Dispense Chemical in Controlled Environment E->F G Seal & Clean Container F->G J Segregate & Label Waste F->J H Store Properly or Proceed to Use G->H I Clean Work Area & PPE H->I K Dispose of Waste via Authorized Channels J->K

Caption: A logical workflow for the safe handling of laboratory chemicals.

Emergency_Response_Workflow cluster_response Response Actions cluster_reporting Follow-Up action_node action_node info_node info_node Start Incident Occurs (Spill, Exposure) Assess Assess Situation (Immediate Danger?) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Yes Respond Initiate Response Assess->Respond No Evacuate->Respond Spill Spill? Respond->Spill Exposure Personal Exposure? Respond->Exposure Spill->Exposure No Contain Contain Spill with Absorbent Spill->Contain Yes FirstAid Administer First Aid (Flush Skin/Eyes) Exposure->FirstAid Yes Clean Clean & Collect for Disposal Contain->Clean Report Report Incident to Supervisor Clean->Report SeekMedical Seek Medical Attention FirstAid->SeekMedical SeekMedical->Report Document Complete Incident Report Report->Document

Caption: A decision workflow for emergency response to a chemical incident.

References

Solubility of 2-Phenylethanol-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Phenylethanol-d4 in organic solvents. Due to a lack of specific quantitative data for the deuterated form, this document presents detailed solubility information for its non-deuterated analogue, 2-Phenylethanol. It further explores the potential effects of deuteration on solubility based on established scientific principles. A detailed experimental protocol for determining solubility via the shake-flask method is provided, which is applicable to this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields who are working with or considering the use of deuterated compounds.

Introduction

2-Phenylethanol is an organic compound with a characteristic rose-like odor, widely used in the fragrance and food industries. Its deuterated isotopologue, this compound, is of increasing interest in pharmaceutical and metabolic research. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, including its metabolic stability, which is a key consideration in drug development. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, formulation, and analytical studies.

Solubility of 2-Phenylethanol in Organic Solvents

2-Phenylethanol is generally characterized by its miscibility with a wide range of organic solvents. The following table summarizes its solubility profile based on available data.

Solvent ClassificationSolventSolubility
Alcohols EthanolMiscible
MethanolMiscible
IsopropanolMiscible
Ethers Diethyl EtherMiscible
Ketones AcetoneMiscible
Esters Ethyl AcetateSoluble
Halogenated Solvents DichloromethaneMiscible
ChloroformMiscible
Aromatic Hydrocarbons TolueneSoluble
Aliphatic Hydrocarbons HexaneSlightly Soluble
Amides N,N-Dimethylformamide (DMF)Soluble
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble
Glycols Propylene GlycolSoluble
GlycerolSoluble
Oils Fixed OilsSoluble
Mineral OilSlightly Soluble

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount of solute will dissolve in the solvent. "Slightly Soluble" indicates that only a small amount of the solute will dissolve.

The Effect of Deuteration on Solubility

The replacement of hydrogen with deuterium can subtly influence the physicochemical properties of a molecule, including its solubility. While the effect is generally not dramatic, it can be significant in certain contexts. The primary factors through which deuteration can affect solubility are:

  • Intermolecular Forces: Deuterium is slightly more electropositive than protium (the common isotope of hydrogen). This can lead to minor changes in the polarity and hydrogen bonding capabilities of the molecule. The C-D bond is also slightly shorter and stronger than the C-H bond, which can affect molecular packing in the solid state and interactions with solvent molecules.

  • Molar Volume: Deuterated compounds often have a slightly smaller molar volume than their non-deuterated counterparts. This can influence the energetics of creating a cavity in the solvent to accommodate the solute molecule.

  • Polarizability: The polarizability of a C-D bond is slightly lower than that of a C-H bond. This can impact van der Waals interactions between solute and solvent molecules.

For a molecule like 2-Phenylethanol, the deuteration is on the ethyl chain. This may lead to minor alterations in the hydrophobic interactions and the overall dipole moment. However, without specific experimental data, it is reasonable to assume that the solubility of this compound in organic solvents will be very similar to that of 2-Phenylethanol. Significant deviations would not be expected, especially in solvents where 2-Phenylethanol is already miscible.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

4.1. Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the saturated solution is determined analytically.

4.2. Materials and Equipment

  • This compound (or the compound of interest)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or orbital incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

4.3. Procedure

  • Preparation of the Sample: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

  • Addition of Solvent: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

  • Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

4.4. Workflow Diagram

G Figure 1. Experimental Workflow for Solubility Determination A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to sediment B->C D Withdraw and filter the supernatant C->D E Dilute the saturated solution D->E F Analyze concentration by HPLC, GC, or UV-Vis E->F G Calculate solubility F->G

Figure 1. Experimental Workflow for Solubility Determination

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of various factors related to both the solute and the solvent.

G Figure 2. Key Factors Influencing Solubility Solubility Solubility Solute_Properties Solute Properties Solubility->Solute_Properties Solvent_Properties Solvent Properties Solubility->Solvent_Properties Temperature Temperature Solubility->Temperature Pressure Pressure Solubility->Pressure Intermolecular_Forces Intermolecular Forces (H-bonding, van der Waals, dipole-dipole) Solute_Properties->Intermolecular_Forces Molecular_Size Molecular Size & Shape Solute_Properties->Molecular_Size Polarity_Solute Polarity Solute_Properties->Polarity_Solute Crystal_Lattice_Energy Crystal Lattice Energy Solute_Properties->Crystal_Lattice_Energy Polarity_Solvent Polarity Solvent_Properties->Polarity_Solvent Intermolecular_Forces_Solvent Intermolecular Forces Solvent_Properties->Intermolecular_Forces_Solvent

Figure 2. Key Factors Influencing Solubility

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently limited, the extensive information available for its non-deuterated analogue, 2-Phenylethanol, provides a robust foundation for its use in research and development. The general principles of solubility and the minor influence of deuteration suggest that this compound will exhibit a solubility profile very similar to that of 2-Phenylethanol. For precise applications, the experimental protocol detailed in this guide can be employed to determine its solubility in specific solvents of interest. Further research into the specific physicochemical properties of deuterated compounds like this compound will be beneficial for the scientific community.

References

A Technical Guide to 2-Phenylethanol-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the molecular properties, synthesis, and applications of the deuterated internal standard, 2-Phenylethanol-d4.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of 2-phenylethanol, designed for researchers, scientists, and professionals in the field of drug development. This document details its core physicochemical properties, outlines a general methodology for its use as an internal standard in mass spectrometry, and presents a plausible synthetic route. Furthermore, it explores the biological activity of its non-deuterated counterpart, providing a visual representation of its antifungal mechanism.

Core Molecular and Physical Properties

This compound, also known as phenylethyl alcohol-d4, is a stable isotope-labeled version of 2-phenylethanol where four hydrogen atoms on the ethyl chain have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Its molecular formula is C8H6D4O.[2]

Below is a summary of its key quantitative data:

PropertyValueReference
Molecular Formula C8H6D4O[2]
Molecular Weight 126.19 g/mol
Exact Mass 126.098271922 Da
CAS Number 107473-33-6[1]
Synonyms 2-phenylethan-1,1,2,2-d4-ol, Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4[1]
Isotopic Purity Typically ≥98%

Note: Physical properties such as melting and boiling points are expected to be very similar to the non-deuterated 2-phenylethanol (Melting Point: -27 °C, Boiling Point: 219-221 °C).

Experimental Protocols: Utilization as an Internal Standard in GC-MS

This compound is frequently employed as an internal standard (IS) in quantitative mass spectrometry to correct for variations in sample preparation and instrument response. The following is a generalized protocol for its use in the analysis of 2-phenylethanol in a biological matrix.

Objective: To quantify the concentration of 2-phenylethanol in a sample using this compound as an internal standard.

Materials:

  • 2-Phenylethanol (analyte) standard solutions of known concentrations.

  • This compound (internal standard) solution of a known concentration.

  • Biological matrix (e.g., plasma, urine).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of 2-phenylethanol into the biological matrix.

    • To each calibration standard, add a fixed concentration of the this compound internal standard solution.

  • Sample Preparation:

    • To the unknown sample, add the same fixed concentration of the this compound internal standard solution.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate). Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the analyte and internal standard to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the reconstituted sample onto the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Inlet Temperature: 250 °C.

      • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Example MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor (for 2-Phenylethanol): m/z 91, 122.

      • Ions to Monitor (for this compound): m/z 92, 126.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

    • Construct a calibration curve by plotting the response ratio against the known concentrations of the 2-phenylethanol standards.

    • Calculate the response ratio for the unknown sample and determine its concentration using the calibration curve.

Synthesis of this compound

While typically purchased from commercial suppliers, a plausible synthetic route for this compound can be achieved through the reduction of a deuterated precursor. One common method involves the use of a strong deuterated reducing agent.

Reaction Scheme:

To achieve deuteration on the benzylic and adjacent carbon (d4), a more elaborate synthesis starting from deuterated precursors would be necessary. A feasible approach involves the reaction of a deuterated Grignard reagent with a deuterated epoxide.

A potential multi-step synthesis:

  • Preparation of Benzene-d5: Commercially available.

  • Friedel-Crafts acylation of Benzene-d5 with Acetyl Chloride: To produce Acetophenone-d5.

  • Reduction of Acetophenone-d5: Using a reducing agent like sodium borohydride to yield 1-Phenylethanol-d5.

  • Dehydration of 1-Phenylethanol-d5: To form Styrene-d5.

  • Epoxidation of Styrene-d5: To produce Styrene oxide-d5.

  • Reduction of Styrene oxide-d5 with a deuterated reducing agent (e.g., Lithium aluminum deuteride - LiAlD4): This would yield 2-Phenylethanol with deuterium atoms at the 1 and 2 positions of the ethyl chain, as well as on the phenyl ring.

A more direct, though potentially less common, laboratory synthesis could involve the reaction of phenylmagnesium bromide with ethylene-d4 oxide.

Antifungal Mechanism of 2-Phenylethanol

2-Phenylethanol exhibits significant antifungal activity against various fungal species.[3] Its mechanism of action is multifaceted, primarily targeting the integrity of the fungal cell structure and key metabolic processes.[3]

Antifungal_Mechanism cluster_cell Fungal Cell cluster_effects Cellular Effects PE 2-Phenylethanol Membrane Cell Membrane Disruption (Increased Permeability, Shrinkage) PE->Membrane Protein_Syn Inhibition of Aminoacyl-tRNA Biosynthesis PE->Protein_Syn Fatty_Acid Alteration of Unsaturated Fatty Acid Biosynthesis PE->Fatty_Acid Metabolism Disruption of Key Metabolic Pathways (e.g., Cysteine, Methionine, Lysine) PE->Metabolism Growth_Inhibition Inhibition of Mycelial Growth Membrane->Growth_Inhibition Protein_Syn->Growth_Inhibition Fatty_Acid->Membrane Metabolism->Growth_Inhibition Toxin_Reduction Reduced Mycotoxin Production (e.g., DON) Growth_Inhibition->Toxin_Reduction

Caption: Antifungal mechanism of 2-Phenylethanol.

The diagram above illustrates that 2-phenylethanol exerts its antifungal effects by disrupting the fungal cell membrane, leading to increased permeability and shrinkage.[3] It also interferes with essential biosynthetic pathways, including the synthesis of proteins (via inhibition of aminoacyl-tRNA biosynthesis) and unsaturated fatty acids.[3] Furthermore, it disrupts critical metabolic pathways, such as those for cysteine, methionine, and lysine.[3] These cellular insults collectively lead to the inhibition of mycelial growth and a reduction in the production of mycotoxins.[3]

Logical Workflow for Quantitative Analysis

The following diagram outlines the logical workflow for using this compound as an internal standard in a quantitative analytical experiment.

Quantitative_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Curve Standards (Known Analyte Concentrations) C Spike All Samples and Standards with this compound (Internal Standard) A->C B Prepare Unknown Samples B->C D Sample Extraction (e.g., Liquid-Liquid Extraction) C->D E GC-MS Analysis (SIM Mode) D->E F Integrate Peak Areas (Analyte and Internal Standard) E->F G Calculate Response Ratios (Analyte Area / IS Area) F->G H Generate Calibration Curve (Response Ratio vs. Concentration) G->H I Quantify Analyte in Unknowns using Calibration Curve G->I H->I

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to Isotope Labeling with Deuterium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a transformative tool in modern drug discovery and development. This subtle atomic substitution can profoundly alter the metabolic fate and pharmacokinetic profile of a drug molecule, offering a sophisticated approach to enhancing therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the core principles of deuterium labeling, detailed experimental methodologies, and its significant impact on the pharmaceutical landscape.

Core Principles: The Deuterium Advantage

The foundational principle underpinning the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step. By strategically replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. This "deuterium switch" can lead to several desirable outcomes:

  • Increased Drug Exposure: A slower rate of metabolism can lead to a longer drug half-life (t½) and an increased area under the concentration-time curve (AUC), meaning the drug remains at therapeutic concentrations in the body for longer.

  • Improved Pharmacokinetic Profile: Deuteration can lead to a lower peak plasma concentration (Cmax) and reduced peak-to-trough fluctuations, which may result in a more consistent therapeutic effect and a better side-effect profile.

  • Reduced Formation of Toxic Metabolites: By slowing down or redirecting metabolic pathways, deuterium labeling can minimize the formation of unwanted or toxic metabolites.

  • Enhanced Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose can reach systemic circulation.

Quantitative Impact of Deuteration: A Comparative Analysis

The therapeutic benefits of deuterium labeling are not merely theoretical. Several deuterated drugs have demonstrated significant improvements in their pharmacokinetic profiles compared to their non-deuterated (protio) counterparts. The following tables summarize key quantitative data for prominent examples.

ParameterTetrabenazineDeutetrabenazineFold ChangeReference(s)
Active Metabolites (α+β)-HTBZd6-(α+β)-HTBZ
Half-life (t½) ~4.5 hours~9.4 hours~2.1
AUC (Area Under the Curve) Lower~2-fold higher~2.0
Cmax (Peak Plasma Concentration) HigherMarginally increased~1.1
Dosing Frequency Three times dailyTwice daily

Table 1: Pharmacokinetic Comparison of Tetrabenazine and Deutetrabenazine. This table illustrates the significant impact of deuterium labeling on the key pharmacokinetic parameters of tetrabenazine's active metabolites.

ParameterSorafenibDonafenib (Deuterated Sorafenib)Key FindingReference(s)
N-methyl group -CH3-CD3Slower metabolism by liver enzymes
Plasma Exposure LowerHigher
Half-life ShorterLonger
Safety Profile Higher incidence of serious side effectsFewer serious side effects reported at a lower dose

Table 2: Comparison of Sorafenib and its Deuterated Analog, Donafenib. Deuteration of the N-methyl group in sorafenib leads to a more stable compound with an improved safety profile.

ParameterNon-deuterated AnalogueDeucravacitinibEffect of DeuterationReference(s)
Metabolism at methyl amide Forms less selective N-demethylated metaboliteReduces/eliminates formation of M11 (oxidation) and M12 (N-demethylation)Diverts metabolism away from the methyl amide moiety, retaining high TYK2 selectivity
Half-life Not specified~10 hours
Absorption Not specifiedWell absorbed (99%)

Table 3: Impact of Deuteration on Deucravacitinib Metabolism and Pharmacokinetics. The strategic incorporation of deuterium in deucravacitinib was designed to block the formation of a less selective metabolite.

Experimental Protocols: A Practical Guide

The successful application of deuterium labeling in drug development relies on robust synthetic and analytical methodologies. This section provides detailed protocols for key experiments.

Synthesis of a Deuterated Compound: Deutetrabenazine

The following is a representative, multi-step synthesis for deutetrabenazine, highlighting the introduction of the deuterium label.

Step 1: Preparation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine 6,7-dihydroxy-3,4-dihydroisoquinoline, triphenylphosphine, and deuterated methanol (CD3OD) in a suitable solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by adjusting the pH and extracting the product. Purification can be achieved through crystallization or by forming a salt (e.g., with zinc chloride) to avoid column chromatography.

Step 2: Condensation to form Deutetrabenazine

  • Reaction Setup: Combine the deuterated dihydroisoquinoline intermediate from Step 1 with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base like potassium carbonate.

  • Reaction: Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete.

  • Purification: The crude deutetrabenazine is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product with high purity.

Analytical Characterization of Deuterated Compounds

Confirming the position and extent of deuterium incorporation is critical. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Protocol for Quantitative NMR (qNMR) Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated compound and a suitable internal standard (with a known proton count in a clean region of the spectrum) using a microbalance.

    • Dissolve the sample and internal standard in a high-purity deuterated NMR solvent (e.g., CDCl3).

    • For ²H NMR, the sample can be prepared in a non-deuterated solvent.

  • ¹H NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • ¹H NMR Data Analysis:

    • Integrate the signal corresponding to the position where deuterium was incorporated and compare it to the integral of a signal from a non-deuterated portion of the molecule or the internal standard.

    • The percentage of hydrogen remaining at the labeled site can be calculated, and from this, the percent deuteration is determined (100% - %H remaining).

  • ²H NMR Data Acquisition and Analysis:

    • Acquire a ²H NMR spectrum. This technique directly detects the deuterium nucleus, providing a definitive confirmation of its presence and location.

    • The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.

    • Quantitative ²H NMR can be used to determine the deuterium enrichment at each labeled site.

Protocol for LC-MS/MS Analysis in Pharmacokinetic Studies

  • Sample Preparation (Plasma):

    • To a small volume of plasma (e.g., 50 µL), add a known amount of the deuterated compound as an internal standard.

    • Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

    • Vortex the mixture and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS System and Conditions:

    • Liquid Chromatography (LC): Use a suitable reversed-phase column (e.g., C18) with a gradient elution of a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid to aid ionization.

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify the analyte and its deuterated internal standard by monitoring specific precursor-to-product ion transitions.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to its deuterated internal standard.

    • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding the complex relationships in deuterium labeling studies. The following visualizations, created using the DOT language, illustrate key pathways and workflows.

drug_discovery_workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Development Lead_Compound Lead_Compound Metabolic_Hotspot_ID Metabolic Hotspot Identification Lead_Compound->Metabolic_Hotspot_ID ADME Studies Deuteration_Strategy Deuteration Strategy (Site Selection) Metabolic_Hotspot_ID->Deuteration_Strategy Synthesis_of_Deuterated_Analogues Synthesis of Deuterated Analogues Deuteration_Strategy->Synthesis_of_Deuterated_Analogues In_Vitro_Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Synthesis_of_Deuterated_Analogues->In_Vitro_Metabolism Pharmacokinetic_Studies In Vivo Pharmacokinetic Studies (Rodents) In_Vitro_Metabolism->Pharmacokinetic_Studies Improved Profile Toxicity_Assessment Toxicity Assessment Pharmacokinetic_Studies->Toxicity_Assessment Analytical_Validation Analytical Method Validation (LC-MS/MS) Analytical_Validation->Pharmacokinetic_Studies Phase_I_PK_Studies Phase I Clinical Trials (Human PK) Toxicity_Assessment->Phase_I_PK_Studies Favorable Profile Dose_Optimization Dose Optimization Phase_I_PK_Studies->Dose_Optimization Efficacy_and_Safety Phase II/III Trials (Efficacy & Safety) Dose_Optimization->Efficacy_and_Safety

Workflow for Deuterium Labeling in Drug Discovery.

The Kinetic Isotope Effect (KIE).

tetrabenazine_metabolism cluster_active_metabolites Active Metabolites cluster_inactive_metabolites Less Active Metabolites Tetrabenazine Tetrabenazine alpha_HTBZ α-HTBZ Tetrabenazine->alpha_HTBZ Carbonyl Reductase beta_HTBZ β-HTBZ Tetrabenazine->beta_HTBZ Carbonyl Reductase Deutetrabenazine Deutetrabenazine (d6-Tetrabenazine) d6_alpha_HTBZ d6-α-HTBZ Deutetrabenazine->d6_alpha_HTBZ Carbonyl Reductase d6_beta_HTBZ d6-β-HTBZ Deutetrabenazine->d6_beta_HTBZ Carbonyl Reductase O_demethylated_alpha O-demethylated α-HTBZ alpha_HTBZ->O_demethylated_alpha CYP2D6 O_demethylated_beta O-demethylated β-HTBZ beta_HTBZ->O_demethylated_beta CYP2D6 d6_O_demethylated_alpha d6-O-demethylated α-HTBZ d6_alpha_HTBZ->d6_O_demethylated_alpha CYP2D6 (slower) d6_O_demethylated_beta d6-O-demethylated β-HTBZ d6_beta_HTBZ->d6_O_demethylated_beta CYP2D6 (slower)

Metabolic Pathway of Tetrabenazine vs. Deutetrabenazine.

Conclusion

Deuterium isotope labeling represents a sophisticated and powerful strategy in modern drug development. By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved pharmacokinetic properties, leading to enhanced efficacy, better safety profiles, and more convenient dosing regimens. A thorough understanding of the core principles, coupled with the implementation of detailed and robust experimental protocols for synthesis and analysis, is paramount to successfully harnessing the therapeutic potential of deuterated compounds. As analytical techniques continue to advance, the application of deuterium labeling is poised to play an increasingly integral role in the development of next-generation medicines.

Methodological & Application

Application Notes and Protocols for the Use of 2-Phenylethanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 2-Phenylethanol-d4 as an internal standard in quantitative analysis. The use of a deuterated internal standard like this compound is a gold standard practice in mass spectrometry-based quantification, offering high accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2] Stable isotope-labeled internal standards are ideal for quantitative mass spectrometry methods as they exhibit similar physical and chemical properties to the target analyte, leading to comparable extraction recovery, ionization response, and chromatographic retention times.[3][4]

Principle of Stable Isotope Dilution

The core principle behind using this compound is stable isotope dilution (SID), a highly specific and accurate quantitative mass spectrometry technique.[1] In this method, a known amount of the deuterated standard (this compound) is added to a sample containing the non-deuterated analyte (2-Phenylethanol). Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the ratio of the two will remain constant regardless of these variations. The use of a deuterated standard compensates for measurement errors that could result from ion suppression or enhancement.[5]

Applications

2-Phenylethanol is a significant aroma compound found in a variety of matrices, including alcoholic beverages, and is also a product of microbial fermentation.[6][7] Accurate quantification of 2-Phenylethanol is crucial for quality control in the food and beverage industry and for monitoring biotechnological production processes. This compound can be employed as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Experimental Protocols

The following are generalized protocols for the quantification of 2-Phenylethanol in liquid samples using this compound as an internal standard. These protocols should be optimized for specific matrices and instrumentation.

Protocol 1: Quantification of 2-Phenylethanol in Wine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is suitable for the analysis of volatile compounds like 2-Phenylethanol in complex matrices such as wine.

1. Materials and Reagents

  • This compound internal standard solution (e.g., 100 µg/mL in methanol)

  • 2-Phenylethanol analytical standard for calibration curve

  • Sodium chloride (NaCl)

  • Deionized water

  • 20 mL headspace vials with screw caps and septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

2. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a known amount of the this compound internal standard solution to each sample. The final concentration of the internal standard should be within the linear range of the calibration curve.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

3. HS-SPME Procedure

  • Place the vial in a heating block or the autosampler's incubation station set to a specific temperature (e.g., 40°C).

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.

4. GC-MS Analysis

  • After extraction, immediately introduce the SPME fiber into the GC injector for thermal desorption of the analytes.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp at 5°C/min to 220°C, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • 2-Phenylethanol: m/z 91, 122

      • This compound: m/z 93, 126

    • The specific ions should be determined by analyzing the mass spectra of both the analyte and the internal standard.

5. Quantification

  • Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-Phenylethanol and a constant concentration of this compound.

  • Plot the ratio of the peak area of the 2-Phenylethanol to the peak area of the this compound against the concentration of 2-Phenylethanol.

  • Determine the concentration of 2-Phenylethanol in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Protocol 2: Quantification of 2-Phenylethanol in Fermentation Broth using Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS

This protocol is suitable for samples where the analyte is less volatile or when higher sensitivity is required.

1. Materials and Reagents

  • This compound internal standard solution (e.g., 100 µg/mL in methanol)

  • 2-Phenylethanol analytical standard for calibration curve

  • Ethyl acetate (or other suitable extraction solvent)

  • Sodium sulfate (anhydrous)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

2. Sample Preparation

  • Pipette 1 mL of the fermentation broth into a centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add 2 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to extract the analytes into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 2-Phenylethanol: Precursor ion → Product ion (e.g., m/z 123.1 → 91.1)

      • This compound: Precursor ion → Product ion (e.g., m/z 127.1 → 93.1)

    • The specific MRM transitions and collision energies should be optimized for the instrument being used.

4. Quantification

  • Follow the same quantification strategy as described in Protocol 1, using the peak area ratios from the MRM chromatograms.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Example Calibration Curve Data for 2-Phenylethanol Quantification

Standard Concentration (mg/L)2-Phenylethanol Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
0.115,234150,1230.101
0.576,543151,5670.505
1.0153,456150,9871.016
5.0754,321149,8765.033
10.01,510,987150,54310.037
Linearity (R²) 0.9998

Table 2: Example Recovery and Precision Data

Sample MatrixSpiked Concentration (mg/L)Measured Concentration (mg/L)Recovery (%)RSD (%) (n=5)
White Wine1.00.9898.03.5
5.04.9298.42.8
Red Wine1.00.9595.04.1
5.04.8597.03.2
Fermentation Broth1.01.02102.03.8
5.05.08101.62.5

Visualizations

Analytical_Workflow_GCMS cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Wine) Spike Spike with This compound Sample->Spike Add_Salt Add NaCl Spike->Add_Salt Equilibrate Equilibrate at 40°C Add_Salt->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Inject Inject into GC-MS Expose_Fiber->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio Integrate->Calculate_Ratio Quantify Quantification using Calibration Curve Calculate_Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for 2-Phenylethanol quantification by HS-SPME-GC-MS.

Analytical_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Fermentation Broth) Spike Spike with This compound Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evaporate Evaporate & Reconstitute LLE->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio Integrate->Calculate_Ratio Quantify Quantification using Calibration Curve Calculate_Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for 2-Phenylethanol quantification by LLE-LC-MS/MS.

References

Application Note: Quantitative Analysis of 2-Phenylethanol in Wine using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Phenylethanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-phenylethanol in a wine matrix using gas chromatography coupled with mass spectrometry (GC-MS). To ensure accuracy and precision, 2-phenylethanol-d4 is employed as an internal standard. This deuterated analog of the analyte co-elutes and exhibits similar ionization behavior, effectively compensating for variations in sample preparation and instrument response. The protocol provided herein is suitable for the routine analysis of 2-phenylethanol in alcoholic beverages and can be adapted for other complex matrices.

Introduction

2-Phenylethanol is an aromatic alcohol with a characteristic rose-like fragrance, contributing significantly to the aroma profile of various fermented products, including wine, beer, and spirits.[1][2][3] Its concentration can be an indicator of fermentation quality and yeast metabolism. Accurate quantification of 2-phenylethanol is therefore crucial for quality control in the beverage industry and for research into flavor chemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex mixtures.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative accuracy in mass spectrometry-based methods, as it corrects for matrix effects and variations during sample processing and analysis.[4]

Experimental

Materials and Reagents
  • 2-Phenylethanol (≥99% purity)

  • This compound (phenylethyl alcohol-d4)

  • Methanol (HPLC grade)

  • Deionized water

  • Wine samples (red or white)

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is required. The following instrumental parameters have been shown to be effective for the analysis of 2-phenylethanol and can be used as a starting point for method development.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (99.999%)
Flow Rate1.0 mL/min
Injection ModeSplit (e.g., 20:1) or Splitless
Injector Temperature250 °C
Oven ProgramInitial 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Standard and Sample Preparation

Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of this compound in methanol.

Analyte Stock Solution (A Stock): Prepare a 1000 µg/mL stock solution of 2-phenylethanol in methanol.

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the A Stock into a blank matrix (e.g., a synthetic wine solution or a wine sample previously determined to be free of 2-phenylethanol). A typical calibration range would be 0.1 to 50 µg/mL. To each calibration standard, add a constant amount of the IS Stock to achieve a final concentration of 10 µg/mL.

Sample Preparation:

  • Centrifuge the wine sample to remove any particulate matter.

  • To 1 mL of the wine sample, add the internal standard to achieve a final concentration of 10 µg/mL of this compound.

  • Vortex the sample for 30 seconds.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis and Data Processing

Inject 1 µL of the prepared standard or sample into the GC-MS system. The analysis should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for 2-phenylethanol and its deuterated internal standard are listed in Table 2.

Table 2: Selected Ions for SIM Analysis

CompoundMolecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
2-Phenylethanol122.1791122, 65
This compound126.1992126, 65

Note: The primary fragment for 2-phenylethanol is the tropylium ion at m/z 91. For this compound, the corresponding fragment is expected at m/z 92 due to the deuterium atoms on the ethyl chain.

A calibration curve is constructed by plotting the ratio of the peak area of the quantifier ion for 2-phenylethanol to the peak area of the quantifier ion for this compound against the concentration of 2-phenylethanol in the calibration standards. The concentration of 2-phenylethanol in the unknown samples is then determined from this calibration curve.

Method Validation (Representative Data)

The following table summarizes the expected performance of the method. These values are illustrative and should be determined for each specific instrument and matrix.

Table 3: Method Validation Parameters

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample IS_spike Spike with This compound Sample->IS_spike GC_MS GC-MS System IS_spike->GC_MS Cal_Stds Calibration Standards (with IS) Cal_Stds->GC_MS Data Peak Integration (Analyte/IS Ratio) GC_MS->Data Cal_Curve Calibration Curve Data->Cal_Curve Quant Quantification Cal_Curve->Quant

Caption: Workflow for the quantitative analysis of 2-phenylethanol.

Role of the Internal Standard

internal_standard_logic cluster_analyte Analyte (2-Phenylethanol) cluster_is Internal Standard (this compound) A_peak Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) A_peak->Ratio IS_peak IS Peak Area IS_peak->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

Caption: Logic of internal standard-based quantification.

Conclusion

The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of 2-phenylethanol in wine. The use of a deuterated internal standard is critical for minimizing the impact of matrix effects and ensuring high-quality data. This protocol can be readily implemented in quality control laboratories and research settings for the analysis of flavor compounds in alcoholic beverages and other complex samples.

References

Application Note: Quantitative Analysis of 2-Phenylethanol in Wine Samples by LC-MS/MS Using 2-Phenylethanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylethanol is a higher alcohol that contributes to the floral and rose-like aroma in a variety of fermented beverages, including wine. Its concentration is a key factor in the overall sensory profile of the final product. Accurate quantification of 2-phenylethanol is therefore crucial for quality control in the wine industry. This application note describes a robust and sensitive method for the quantification of 2-phenylethanol in wine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2-Phenylethanol-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3][4]

Principle

This method utilizes a simple "dilute and shoot" sample preparation protocol.[5] Wine samples are diluted with a solution containing the deuterated internal standard, this compound. The diluted samples are then directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.[6]

Experimental Protocols

Materials and Reagents
  • 2-Phenylethanol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Wine samples (red and white)

Standard and Internal Standard Preparation
  • Primary Stock Solution of 2-Phenylethanol (1 mg/mL): Accurately weigh 10 mg of 2-phenylethanol and dissolve it in 10 mL of methanol.

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of 2-phenylethanol with a 50:50 (v/v) methanol/water mixture to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the primary stock solution of this compound with a 50:50 (v/v) methanol/water mixture.

Sample Preparation
  • Centrifuge the wine sample at 10,000 rpm for 10 minutes to remove any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 890 µL of 50:50 (v/v) methanol/water.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Transfer the final solution to an LC-MS vial for analysis.

Experimental Workflow Diagram

G Figure 1: Sample Preparation Workflow cluster_prep Sample Preparation start Wine Sample centrifuge Centrifuge (10,000 rpm, 10 min) start->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant dilution Add 890 µL Methanol/Water supernatant->dilution add_is Add 10 µL This compound (IS) dilution->add_is vortex Vortex (30 seconds) add_is->vortex transfer Transfer to LC-MS Vial vortex->transfer end Analysis transfer->end

Caption: A streamlined workflow for wine sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B)
Mass Spectrometry Conditions
ParameterValue
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temp. 300 °C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
2-Phenylethanol123.191.110
This compound127.195.110

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.995
Calibration Range 1 - 1000 ng/mL
LOD 0.5 ng/mL
LOQ 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (Recovery %) 95 - 105%
Sample Analysis

The validated method was applied to the analysis of 2-phenylethanol in commercially available red and white wine samples. The results are summarized in Table 2.

Table 2: Quantification of 2-Phenylethanol in Wine Samples

Sample IDWine Type2-Phenylethanol Concentration (mg/L)
Wine ARed25.4
Wine BRed38.7
Wine CWhite15.2
Wine DWhite21.9

The concentrations of 2-phenylethanol were found to be within the typical ranges reported for red and white wines, demonstrating the suitability of this method for routine quality control.

LC-MS/MS Analysis Logical Flow

G Figure 2: LC-MS/MS Analysis Workflow cluster_analysis LC-MS/MS Analysis injection Inject Sample lc_separation LC Separation (C18 Column) injection->lc_separation ionization Electrospray Ionization (Positive Mode) lc_separation->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detection Detector q3->detection data_processing Data Processing (Quantification) detection->data_processing

References

Quantitative Analysis of Volatile Compounds Using 2-Phenylethanol-d4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including flavor and fragrance analysis, food and beverage quality control, environmental monitoring, and metabolomics. 2-Phenylethanol is a significant aroma compound found in a variety of natural products and is also used as a fragrance ingredient. The use of a stable isotope-labeled internal standard, such as 2-Phenylethanol-d4, is a robust method for achieving reliable quantification of volatile compounds by gas chromatography-mass spectrometry (GC-MS). This deuterated standard closely mimics the chemical and physical properties of the analytes of interest, allowing for correction of variations during sample preparation and analysis. This document provides detailed application notes and protocols for the quantitative analysis of volatile compounds using this compound as an internal standard.

Principles of Quantitative Analysis using a Deuterated Internal Standard

Stable isotope dilution analysis (SIDA) is a highly accurate method for quantifying analytes. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The labeled and unlabeled compounds are then extracted and analyzed together. Since the internal standard has a slightly higher mass due to the presence of deuterium, it can be distinguished from the native analyte by a mass spectrometer. The ratio of the signal from the native analyte to the signal from the internal standard is used to calculate the concentration of the native analyte. This method effectively compensates for sample loss during preparation and variations in instrument response.[1]

Data Presentation

The following table summarizes representative quantitative data for the analysis of key volatile aroma compounds in a wine matrix using this compound as an internal standard. The data is presented to illustrate the typical concentration ranges and the performance of the method.

AnalyteChemical ClassRetention Time (min)Concentration (µg/L)% RecoveryRSD (%)
Ethyl HexanoateEster8.215098.53.1
LinaloolTerpene Alcohol9.52595.24.5
β-DamascenoneNorisoprenoid11.8592.16.2
GeraniolTerpene Alcohol10.13096.83.9
Isoamyl AcetateEster6.5300099.12.5
2-PhenylethanolAromatic Alcohol10.925000N/AN/A
This compound Internal Standard 10.9 (Spiked at 50 µg/L) N/A N/A

This data is representative and compiled from typical values found in wine analysis literature. Actual results will vary depending on the specific sample matrix and experimental conditions.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile and semi-volatile compounds from liquid matrices such as wine, beer, or fruit juice.

Materials:

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath with magnetic stirrer

  • Sodium chloride (NaCl), analytical grade

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Calibration standards of target analytes

Procedure:

  • Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Spike the sample with the this compound internal standard solution to achieve a final concentration of 50 µg/L.

  • Immediately seal the vial with the screw cap.

  • Place the vial in a water bath or on a heater-stirrer set to 40°C.

  • Equilibrate the sample for 15 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C to allow for the adsorption of volatile compounds.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-WAX, HP-INNOWax, or equivalent polar column; 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 3°C/min

    • Ramp to 230°C at 10°C/min, hold for 5 minutes

  • Transfer Line Temperature: 240°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.

    • Target Ions for 2-Phenylethanol: m/z 91, 122

    • Target Ions for this compound: m/z 92, 126

Calibration and Quantification
  • Prepare a series of calibration standards: In a matrix similar to the samples (e.g., a model wine solution of 12% ethanol in water), prepare a series of calibration standards containing known concentrations of the target analytes.

  • Spike with internal standard: Add this compound to each calibration standard at the same concentration as in the samples (e.g., 50 µg/L).

  • Analyze standards: Analyze the calibration standards using the same HS-SPME-GC-MS method as the samples.

  • Construct calibration curves: For each analyte, plot the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte.

  • Quantify analytes in samples: Calculate the peak area ratio of each analyte to the internal standard in the sample chromatogram and determine the concentration from the corresponding calibration curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Aliquoting (5 mL) B Addition of NaCl (1 g) A->B C Spiking with this compound B->C D Equilibration (40°C, 15 min) C->D E HS-SPME (30 min) D->E F GC-MS Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Internal Standard Calibration I->J K Quantification J->K

Caption: Workflow for the quantitative analysis of volatile compounds.

Biosynthesis of 2-Phenylethanol: Ehrlich Pathway

G Phe L-Phenylalanine Keto Phenylpyruvic Acid Phe->Keto Transaminase Ald Phenylacetaldehyde Keto->Ald Decarboxylase Alc 2-Phenylethanol Ald->Alc Alcohol Dehydrogenase

Caption: The Ehrlich pathway for 2-phenylethanol biosynthesis.

Phenylalanine Biosynthesis: Shikimate Pathway

G PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ Shikimate Shikimate DHQ->Shikimate Multiple Steps S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Phe L-Phenylalanine Phenylpyruvate->Phe

Caption: Simplified overview of the Shikimate pathway.

References

Application Notes and Protocols: 2-Phenylethanol-d4 in Flavor and Fragrance Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol (2-PE) is a primary alcohol renowned for its characteristic rose-like aroma, making it a vital component in the flavor and fragrance industries. It is naturally present in a variety of essential oils, including rose, geranium, and neroli, and is also a product of fermentation in beverages like wine and beer.[1][2] Its pleasant floral scent has led to its widespread use in perfumes, cosmetics, personal care products, and as a flavoring agent in food.[1][2][3] Furthermore, 2-phenylethanol possesses antimicrobial properties, which makes it a useful preservative in various formulations.[1][4]

Accurate quantification of 2-phenylethanol is crucial for quality control, formulation development, and regulatory compliance. Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard is the gold standard for precise and accurate quantification of volatile and semi-volatile compounds. 2-Phenylethanol-d4 (2-PE-d4), a stable isotope-labeled analog of 2-phenylethanol, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

These application notes provide detailed protocols for the use of this compound in the quantitative analysis of 2-phenylethanol in flavor and fragrance matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Applications of this compound

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 2-phenylethanol in various complex matrices. Key applications include:

  • Flavor Profiling: Determining the concentration of 2-phenylethanol in alcoholic beverages (wine, beer), fruit juices, and other food products to ensure consistent flavor profiles.

  • Fragrance Analysis: Quantifying 2-phenylethanol in perfumes, colognes, cosmetics, and other personal care products for quality control and formulation verification.[1][2]

  • Metabolic Studies: Tracing the biosynthesis of 2-phenylethanol in plants and microorganisms by using labeled precursors and quantifying the labeled and unlabeled products.

  • Method Validation: Establishing the accuracy, precision, linearity, and limits of detection and quantification of analytical methods for 2-phenylethanol.

Biosynthesis of 2-Phenylethanol

The natural production of 2-phenylethanol primarily occurs through two key metabolic pathways: the Ehrlich pathway and the Shikimate pathway. Understanding these pathways is essential for researchers in natural product chemistry and biotechnology.

Ehrlich Pathway

The Ehrlich pathway is the primary route for the formation of 2-phenylethanol in yeast (e.g., Saccharomyces cerevisiae) during fermentation.[5][6] It involves the conversion of the amino acid L-phenylalanine to 2-phenylethanol.

Ehrlich_Pathway L-Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Aromatic Amino Acid Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Phenylpyruvate Decarboxylase 2-Phenylethanol 2-Phenylethanol Phenylacetaldehyde->2-Phenylethanol Alcohol Dehydrogenase Shikimate_Pathway cluster_shikimate Shikimate Pathway Phosphoenolpyruvate Phosphoenolpyruvate 3-Deoxy-D-arabino-heptulosonate-7-phosphate 3-Deoxy-D-arabino-heptulosonate-7-phosphate Erythrose 4-phosphate Erythrose 4-phosphate Erythrose 4-phosphate->3-Deoxy-D-arabino-heptulosonate-7-phosphate 3-Dehydroquinate 3-Dehydroquinate 3-Deoxy-D-arabino-heptulosonate-7-phosphate->3-Dehydroquinate 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate Shikimate Shikimate 3-Dehydroshikimate->Shikimate Shikimate 3-phosphate Shikimate 3-phosphate Shikimate->Shikimate 3-phosphate 5-Enolpyruvylshikimate-3-phosphate 5-Enolpyruvylshikimate-3-phosphate Shikimate 3-phosphate->5-Enolpyruvylshikimate-3-phosphate Chorismate Chorismate 5-Enolpyruvylshikimate-3-phosphate->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate L-Phenylalanine L-Phenylalanine Phenylpyruvate->L-Phenylalanine 2-Phenylethanol 2-Phenylethanol L-Phenylalanine->2-Phenylethanol Ehrlich Pathway Protocol_1_Workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Analysis Sample Sample Dilution Dilute in Ethanol Sample->Dilution Spiking Spike with 2-PE-d4 Dilution->Spiking Vial_Prep Transfer to Headspace Vial Spiking->Vial_Prep Incubation Incubate and Extract with SPME Fiber Vial_Prep->Incubation Desorption Desorb in GC Inlet Incubation->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify 2-PE Calibration->Quantification

References

method development for 2-phenylethanol quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Quantification of 2-Phenylethanol

Introduction

2-Phenylethanol (2-PE) is an aromatic alcohol with a characteristic rose-like odor, making it a valuable compound in the fragrance, cosmetic, and food industries.[1] It also serves as a significant analyte in various research and quality control settings, including the analysis of alcoholic beverages, fermentation broths, and pharmaceutical formulations.[2][3][4][5][6][7] Accurate and robust analytical methods are therefore essential for the quantification of 2-phenylethanol in diverse sample matrices. This application note provides detailed protocols for the quantification of 2-phenylethanol using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection, two of the most common and reliable analytical techniques for this purpose.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for the quantification of 2-phenylethanol, providing a comparative overview for researchers to select the most suitable method for their specific application.

Table 1: Gas Chromatography (GC) Methods for 2-Phenylethanol Quantification

Analytical MethodSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
GC-FIDRose Water1.0 - 300.0 mg/L0.1 mg/L-93.7 - 97.2
GC-MS-MSHuman Urine-0.5 - 6.1 µg/L0.5 - 6.1 µg/L-[8]
GC-MS-MSHuman Blood-2.0 - 3.9 µg/L2.0 - 3.9 µg/L-[8]
GC/MSBallpoint Pen Ink3.53x10⁻⁶ - 0.05 µg/mL---[9]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for 2-Phenylethanol Quantification

Analytical MethodSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
RP-HPLC-UVLubricant Formulation0.15 - 1.05 mg/mL0.094 mg/mL0.15 mg/mL99.76 - 100.03[2]
RP-HPLC-UVPharmaceutical Gel650 - 850 µg/mL--100 ± 2[10]
UHPLC-UVVaccines0.07 - 1.1 mg/mL1.3 x 10⁻⁴ mg/mL2.7 x 10⁻⁴ mg/mL96.5 - 100.6[3][11]
HPLCBromadol----[12][13]

Experimental Protocols

Protocol 1: Quantification of 2-Phenylethanol by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on a method developed for the analysis of 2-phenylethanol in aqueous samples, such as rose water.

1. Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

  • To a 5 mL aqueous sample, add 1 mL of ethanol (disperser solvent) containing 200 µL of carbon tetrachloride (extraction solvent).

  • Vortex the mixture for 1 minute to form a cloudy solution.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Collect the sedimented phase (carbon tetrachloride) for GC analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5MS fused silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: 20°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Detector (FID): 300°C.

  • Injection Volume: 1 µL.

3. Calibration

  • Prepare a series of standard solutions of 2-phenylethanol in the appropriate solvent (e.g., methanol) covering the expected concentration range of the samples.

  • Analyze the standards using the same GC-FID method.

  • Construct a calibration curve by plotting the peak area against the concentration of 2-phenylethanol.

4. Data Analysis

  • Identify the 2-phenylethanol peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of 2-phenylethanol in the sample by interpolating its peak area on the calibration curve.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Aqueous Sample (5 mL) Add_Solvents Add Ethanol (1 mL) & Carbon Tetrachloride (200 µL) Sample->Add_Solvents Vortex Vortex (1 min) Add_Solvents->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Collect Collect Sedimented Phase Centrifuge->Collect Inject Inject 1 µL into GC-FID Collect->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Quantify Quantification Detect->Quantify

GC-FID Experimental Workflow for 2-Phenylethanol Quantification.
Protocol 2: Quantification of 2-Phenylethanol by High-Performance Liquid Chromatography (HPLC)-UV

This protocol is adapted from a validated method for the determination of 2-phenoxyethanol (a related compound, with the protocol being highly applicable to 2-phenylethanol) in pharmaceutical formulations.[2][10]

1. Sample Preparation

  • Accurately weigh a portion of the sample and dissolve it in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C8 column (e.g., Lichrosorb C8, 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v).[2][10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: Ambient.

  • Detection: UV at 258 nm.[2][10]

  • Injection Volume: 20 µL.

3. Calibration

  • Prepare standard solutions of 2-phenylethanol in the mobile phase at five different concentrations.

  • Inject each standard in triplicate.

  • Generate a calibration curve by plotting the mean peak area against the concentration.

4. Data Analysis

  • The 2-phenylethanol peak in the sample chromatogram is identified by comparing its retention time with that of the standard.

  • The concentration of 2-phenylethanol in the sample is determined using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 20 µL into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (258 nm) Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV Experimental Workflow for 2-Phenylethanol Quantification.

Method Validation Considerations

For both protocols, it is crucial to perform method validation to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The GC-FID and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of 2-phenylethanol in a variety of sample matrices. The choice between the two methods will depend on the specific requirements of the analysis, including the sample matrix, the expected concentration of 2-phenylethanol, and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the obtained results.

References

Application Note: Quantitative Analysis of 2-Phenylethanol Using Isotope Dilution Mass Spectrometry with 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylethanol (2-PE) is an aromatic alcohol with a characteristic rose-like fragrance, making it a valuable compound in the fragrance, cosmetic, and food industries.[1][2] It also occurs naturally as a metabolite in various organisms, including plants and yeasts.[3][4] Accurate quantification of 2-phenylethanol is crucial for quality control in industrial applications and for various research purposes, including metabolic studies.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical substances.[5][6][7] It relies on the addition of a known amount of an isotopically labeled version of the analyte, which serves as an internal standard.[6] In this application note, we describe a detailed protocol for the quantification of 2-phenylethanol in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-phenylethanol-d4 as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves adding a known quantity of an isotopically labeled standard (in this case, this compound) to a sample containing the analyte of interest (2-phenylethanol). The labeled standard is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation and analysis, correcting for any sample loss or variation in instrument response. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, the exact concentration of the analyte in the original sample can be determined with high accuracy.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of 2-phenylethanol using IDMS.

Materials and Reagents
  • 2-Phenylethanol (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Deionized Water

  • Volumetric flasks, pipettes, and syringes

  • GC vials with inserts

  • Heating block or oven

Instrumentation
  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

Procedure

1. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-phenylethanol and dissolve it in 10 mL of methanol in a volumetric flask.

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the this compound primary stock solution 1:100 with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate amounts of the 2-phenylethanol primary stock solution into volumetric flasks.

    • Add a constant amount of the Internal Standard Working Solution (e.g., 100 µL to a 1 mL final volume) to each calibration standard.

    • Dilute to the final volume with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL of 2-phenylethanol.

2. Sample Preparation (Liquid Matrix)

  • Pipette 1 mL of the liquid sample into a glass tube.

  • Add a known amount of the this compound internal standard working solution (e.g., 100 µL of 10 µg/mL solution).

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Liquid-Liquid Extraction:

    • Add 2 mL of dichloromethane to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean tube.

    • Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

3. Derivatization (Silylation)

While 2-phenylethanol can be analyzed directly, derivatization can improve peak shape and thermal stability.[8][9]

  • To the concentrated extract (or a dried aliquot of a standard), add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Injector: 250°C, Splitless mode.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 2-Phenylethanol-TMS derivative: m/z 105, 77

      • This compound-TMS derivative: m/z 109, 81

      • (Note: Ions should be confirmed by analyzing the full scan mass spectra of the derivatized standards.)

Data Presentation

The following tables present representative quantitative data for the IDMS analysis of 2-phenylethanol.

Table 1: Representative Calibration Curve Data

Calibration LevelConcentration of 2-PE (µg/mL)Peak Area Ratio (Analyte/IS)
10.10.021
20.50.105
31.00.212
45.01.058
510.02.115
625.05.280
750.010.550
Regression y = 0.210x + 0.001
0.9998

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD, n=6) at 1 µg/mL< 5%
Accuracy/Recovery (%) at 1 µg/mL98 - 102%

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant biochemical pathway for 2-phenylethanol.

IDMS_Workflow cluster_prep Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis cluster_result Quantification A Sample C Spike Sample with IS A->C B This compound (Internal Standard) B->C D Liquid-Liquid Extraction C->D Homogenize E Derivatization (Silylation) D->E F GC-MS Analysis (SIM Mode) E->F Inject G Data Processing F->G H Calculate Peak Area Ratio G->H I Determine Concentration from Calibration Curve H->I

Caption: Experimental workflow for IDMS analysis of 2-Phenylethanol.

Ehrlich_Pathway cluster_pathway Ehrlich Pathway Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Transamination PA Phenylacetaldehyde PP->PA Decarboxylation enzyme1 Aromatic Aminotransferase (e.g., ARO8, ARO9) PE 2-Phenylethanol PA->PE Reduction enzyme2 Phenylpyruvate Decarboxylase (e.g., ARO10) enzyme3 Alcohol Dehydrogenase

Caption: The Ehrlich pathway for 2-Phenylethanol biosynthesis in yeast.[3][10][11][12]

Conclusion

The described Isotope Dilution Mass Spectrometry method using this compound provides a robust, sensitive, and highly accurate protocol for the quantification of 2-phenylethanol. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument response, ensuring reliable results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of this important aromatic compound.

References

Application Note: High-Accuracy Environmental Contaminant Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of environmental science, the accurate and precise quantification of pollutants is paramount for assessing environmental quality, determining human exposure, and enforcing regulatory compliance.[1] Environmental samples, such as water, soil, sediment, and air, are often complex matrices containing a multitude of interfering substances that can significantly impact the reliability of analytical measurements.[1][2] The use of deuterated internal standards in conjunction with mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has become the gold standard for achieving high-quality data in environmental analysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), provides a robust solution to common analytical challenges, including matrix effects and analyte loss during sample preparation.[2][3]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][4] In this technique, a known amount of a stable, isotopically labeled version of the analyte (the deuterated standard) is added to the sample at the earliest stage of the analysis, typically before extraction and cleanup.[1][2] This "internal standard" has nearly identical chemical and physical properties to the native analyte, ensuring that it behaves similarly throughout the entire analytical process, including extraction, cleanup, and chromatographic separation.[5]

Because the deuterated standard has a different mass from the native analyte, it can be distinguished and measured separately by the mass spectrometer.[1] By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be accurately calculated.[1][6] This method effectively compensates for any analyte losses during sample processing or variations in instrument response, as both the analyte and the standard are affected proportionally.[5][7]

General Workflow for Isotope Dilution Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Environmental Sample (e.g., Water, Soil) Spike 2. Spike Sample with Known Amount of Deuterated Standard Sample->Spike Extract 3. Extract Analytes and Standard from Matrix Spike->Extract Cleanup 4. Perform Sample Cleanup (e.g., SPE, LLE) Extract->Cleanup Inject 5. Inject Extract into LC-MS or GC-MS Cleanup->Inject Losses compensated by standard Separate 6. Chromatographic Separation of Analyte and Standard Inject->Separate Detect 7. Mass Spectrometric Detection (Separate m/z for Analyte and Standard) Separate->Detect Ratio 8. Calculate Peak Area Ratio (Analyte / Standard) Detect->Ratio Quantify 9. Quantify Analyte using Calibration Curve Ratio->Quantify

Caption: General workflow for environmental analysis using a deuterated internal standard.

Key Applications

Deuterated standards are indispensable for the accurate quantification of a wide range of environmental contaminants across various matrices.

  • Pharmaceuticals and Personal Care Products (PPCPs): Analysis of compounds like analgesics, antibiotics, and beta-blockers in wastewater, surface water, and drinking water using LC-MS/MS.[1]

  • Volatile Organic Compounds (VOCs): Quantification of benzene, toluene, and xylenes in drinking water and air samples using Purge and Trap GC-MS, as outlined in EPA methods.[1]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Measurement of toxic pollutants like naphthalene-d8 and chrysene-d12 in complex soil and sediment matrices by GC-MS.[1]

  • Pesticides: Determination of organochlorine, organophosphorus, and other classes of pesticides in water, soil, and tissue samples.[7][8]

Experimental Protocols

Protocol 1: Analysis of Pharmaceuticals in Water by LC-MS/MS

This protocol provides a generalized procedure for the determination of various pharmaceuticals in water samples, based on common industry practices.

1. Objective To quantify a suite of target pharmaceuticals (e.g., carbamazepine, sulfamethoxazole, ibuprofen) in wastewater effluent using solid-phase extraction (SPE) and LC-MS/MS with deuterated internal standards.

2. Materials and Reagents

  • Standards: Certified native pharmaceutical standards and their corresponding deuterated analogues (e.g., Carbamazepine-d10, Sulfamethoxazole-d4).

  • Solvents: Methanol, acetonitrile (LC-MS grade), and formic acid.

  • Water: High-purity deionized water.

  • SPE Cartridges: Oasis HLB or equivalent polymeric reversed-phase cartridges.

  • Glassware: Amber glass bottles for sample collection, volumetric flasks.

3. Sample Preparation

  • Collection: Collect a 1-liter water sample in an amber glass bottle.

  • Filtration: Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.[1]

  • Spiking: Transfer 500 mL of the filtered sample to a clean container and spike with a known amount of the deuterated internal standard solution (e.g., 50 µL of a 1 µg/mL mixture).[1]

  • SPE Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the analytes and internal standards with 10 mL of methanol into a collection tube.[1]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).[1]

4. LC-MS/MS Analysis

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.[9]

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient: A suitable gradient from 10% to 95% B over several minutes to separate the target compounds.

  • Ionization: Electrospray ionization (ESI), positive and/or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor/product ion transitions for each native analyte and its deuterated standard.

5. Quantification Prepare a matrix-matched calibration curve by spiking blank water extract with known concentrations of the native pharmaceuticals and a constant concentration of the deuterated internal standards.[1] Calculate the concentration of each pharmaceutical in the sample based on the area ratio of the native analyte to its deuterated internal standard.[1]

cluster_main Logical Relationship for Quantification CalCurve Calibration Curve (Analyte/IS Ratio vs. Concentration) FinalConc Calculated Analyte Concentration in Sample CalCurve->FinalConc Used to determine SampleRatio Measured Peak Area Ratio from Sample (Analyte / IS) SampleRatio->FinalConc Input value

Caption: Logical relationship for quantification using an internal standard.

Protocol 2: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil by GC-MS

This method is for the determination of 16 priority pollutant PAHs in soil and sediment samples.

1. Objective To extract and quantify 16 priority PAHs in a contaminated soil sample using GC-MS with a suite of deuterated PAH internal standards.

2. Materials and Reagents

  • Standards: Certified native PAH standards and deuterated PAH standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12).[1]

  • Solvents: Dichloromethane (DCM), acetone, hexane (pesticide grade).[1]

  • Drying Agent: Anhydrous sodium sulfate.

  • Extraction: Pressurized Fluid Extraction (PFE) or Soxhlet apparatus.

3. Sample Preparation

  • Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize thoroughly.

  • Weighing: Weigh 10 g of the homogenized soil into an extraction cell or thimble. Mix with an equal amount of anhydrous sodium sulfate.

  • Spiking: Add a known amount of the deuterated PAH internal standard solution directly to the soil sample.

  • Extraction:

    • PFE: Extract the sample with a mixture of DCM and acetone at elevated temperature and pressure.

    • Soxhlet: Extract for 18-24 hours with a suitable solvent mixture (e.g., hexane:acetone 1:1).

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or nitrogen evaporator.

  • Cleanup (if necessary): Pass the concentrated extract through a silica gel or Florisil column to remove polar interferences.

  • Solvent Exchange: Exchange the solvent to hexane and adjust the final volume to 1 mL.

4. GC-MS Analysis

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for PAH analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection mode.

  • Oven Program: A temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 320°C) to elute all PAHs.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each native PAH and its deuterated standard.

5. Quantification Generate a multi-point calibration curve by plotting the response ratio (native analyte area / deuterated standard area) against the concentration ratio. The concentration of PAHs in the soil sample is calculated from this curve.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Calibration Data for Pharmaceuticals in Water (LC-MS/MS)

AnalyteDeuterated StandardCalibration Range (ng/L)
CarbamazepineCarbamazepine-d105 - 10000.9992
SulfamethoxazoleSulfamethoxazole-d410 - 20000.9989
IbuprofenIbuprofen-d350 - 50000.9995
AtenololAtenolol-d710 - 20000.9991
Data is representative and compiled from typical method performance.[1]

Table 2: Example Recovery and Precision Data for PAHs in Spiked Soil (GC-MS)

AnalyteSpiked Conc. (µg/kg)Avg. Recovery (%)RSD (%) (n=5)
Naphthalene10095.26.8
Phenanthrene100101.55.2
Pyrene10098.74.9
Benzo[a]pyrene100105.17.1
Data demonstrates typical method performance where deuterated standards correct for variability.

Troubleshooting Common Issues

Even with deuterated standards, analytical challenges can arise.

  • Chromatographic Separation: The deuterium isotope effect can sometimes cause a slight shift in retention time between the analyte and the standard.[10] While minor separation is often acceptable, significant shifts can compromise correction for matrix effects. Optimizing the chromatographic method (e.g., adjusting the gradient) can help ensure co-elution.[10]

  • Isotopic Exchange: Deuterium atoms in labile positions (e.g., on hydroxyl or amine groups) can exchange with protons from the solvent or matrix.[10] This alters the mass of the standard and leads to quantification errors. It is crucial to select standards where deuterium is located on stable positions, such as aromatic or aliphatic carbons.[11] Using ¹³C-labeled standards is an alternative that avoids this issue.

  • Inconsistent Internal Standard Response: Variations in the internal standard's peak area across a batch can indicate problems with sample preparation consistency or instrument injection.[10] Verifying pipetting techniques and checking the autosampler for leaks are important diagnostic steps.[10]

Troubleshooting Workflow: Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Analyte/IS Ratio or Poor Recovery Cause1 Poor Co-elution of Analyte and Standard Problem->Cause1 Cause2 Isotopic (H/D) Exchange Problem->Cause2 Cause3 Inconsistent Spiking or Injection Problem->Cause3 Cause4 Matrix Interference Problem->Cause4 Sol1 Optimize Chromatography (Gradient, Column) Cause1->Sol1 Sol2 Use Standard with Stable Label (e.g., on Carbon) or use ¹³C-IS Cause2->Sol2 Sol3 Verify Pipette Calibration and Autosampler Performance Cause3->Sol3 Sol4 Improve Sample Cleanup or Dilute Sample Cause4->Sol4

Caption: A troubleshooting workflow for diagnosing inconsistent analytical results.

The use of deuterated internal standards is an indispensable tool for achieving accurate and reliable quantification of environmental contaminants.[1] By compensating for matrix effects and procedural losses, the isotope dilution technique provides a robust and defensible approach for a wide range of analytical challenges in environmental monitoring, research, and regulatory compliance.[1][2] Careful selection of standards and optimization of analytical methods are key to leveraging the full potential of this powerful technique.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-Phenylethanol-d4 as an internal standard to overcome matrix effects in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 2-phenylethanol, meaning some of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is an ideal internal standard for the quantitative analysis of 2-phenylethanol by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it experiences similar effects during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.

Q2: What are matrix effects and how do they impact analytical results?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate and imprecise quantification of the target analyte.

Q3: How does this compound help in overcoming matrix effects?

A3: By adding a known amount of this compound to your samples, standards, and quality controls at the beginning of the workflow, you can use the ratio of the analyte's response to the internal standard's response for quantification. Since both the analyte and the deuterated internal standard are affected similarly by matrix effects, this ratio remains constant, leading to more accurate and reliable results.

Q4: When should I add the this compound internal standard to my samples?

A4: For most applications, the internal standard should be added as early as possible in the sample preparation process. This ensures that it accounts for any analyte loss during extraction, evaporation, and reconstitution steps.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in results (%RSD > 15%) Inconsistent addition of internal standard.Ensure precise and consistent pipetting of the this compound solution to all samples, standards, and QCs.
The internal standard is not co-eluting perfectly with the analyte.Optimize the chromatographic method (e.g., gradient, temperature) to ensure the analyte and internal standard peaks overlap.
Poor peak shape for the analyte and/or internal standard Column contamination from the sample matrix.Implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE). Regularly flush or replace the analytical column.
Inappropriate mobile phase or reconstitution solvent.Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase to prevent peak distortion.
Significant signal suppression or enhancement observed The chosen sample preparation method is insufficient to remove interfering matrix components.Evaluate alternative extraction techniques like liquid-liquid extraction (LLE) or different SPE sorbents to improve the removal of matrix interferences.
Analyte signal detected in blank samples Contamination of the this compound internal standard with the non-deuterated analyte.Check the certificate of analysis for the isotopic purity of the internal standard. If necessary, analyze the internal standard solution alone to quantify any contribution to the analyte signal and correct for it in your calculations.

Experimental Protocols

Protocol 1: Quantification of 2-Phenylethanol in Wine using Stir Bar Sorptive Extraction (SBSE) and GC-MS

This protocol is adapted from methodologies for analyzing volatile phenols in alcoholic beverages.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 2-phenylethanol and this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix blank (e.g., a synthetic wine) with the 2-phenylethanol stock solution to achieve the desired concentration range.

  • Internal Standard Spiking: Add a constant, known concentration of this compound to all calibration standards, quality control samples, and unknown samples.

2. Sample Extraction (SBSE):

  • Place 10 mL of the spiked sample into a 20 mL vial.

  • Add a polydimethylsiloxane (PDMS) coated stir bar.

  • Stir at 1000 rpm for 60 minutes at room temperature.

  • Remove the stir bar, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.

3. GC-MS Analysis:

  • Thermal Desorption: Desorb the analytes from the stir bar using a thermal desorption unit.

  • Gas Chromatography:

    • Column: DB-WAX or equivalent polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 230°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor Ions (example):

      • 2-phenylethanol: m/z 91, 122

      • This compound: m/z 92, 126

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects

This protocol helps to quantify the extent of matrix effects in your assay.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike a known concentration of 2-phenylethanol and this compound into the initial mobile phase solvent.

  • Set B (Post-Spike): Process a blank matrix sample through the entire extraction procedure. Then, spike the final extract with the same concentrations of 2-phenylethanol and this compound as in Set A.

  • Set C (Pre-Spike): Spike a blank matrix sample with the same concentrations of 2-phenylethanol and this compound before the extraction procedure.

2. Analyze and Calculate:

  • Analyze all three sets of samples using your validated analytical method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The variability of the IS-Normalized MF across different lots of matrix should be low (e.g., %RSD ≤ 15%) for the internal standard to be effective.

Data Presentation

Table 1: Method Validation - Accuracy and Precision
QC LevelNominal Conc. (µg/L)Mean Measured Conc. (µg/L)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ1.00.9595.08.511.2
Low3.02.9197.06.38.9
Mid50.051.5103.04.16.5
High150.0147.098.03.55.8

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ).

Table 2: Assessment of Matrix Effects and Recovery
Sample LotMatrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix FactorRecovery (%)
Lot 10.780.800.97592.5
Lot 20.820.830.98891.8
Lot 30.750.760.98793.1
Lot 40.850.880.96690.5
Lot 50.790.810.97592.2
Mean 0.80 0.82 0.978 92.0
%RSD 5.3 5.7 0.9 1.1

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis A Sample/Standard/QC B Spike with this compound A->B C Stir Bar Sorptive Extraction (SBSE) B->C D Thermal Desorption C->D E GC-MS Analysis D->E F Data Processing (Analyte/IS Ratio) E->F G G F->G Final Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_flow Start High %RSD or Inaccurate Results CheckIS Check IS Peak Area Consistency Start->CheckIS Consistent Consistent CheckIS->Consistent Inconsistent Inconsistent CheckIS->Inconsistent CheckChrom Evaluate Chromatography Consistent->CheckChrom CheckPrep Review Sample Prep Procedure Inconsistent->CheckPrep Solution Refine Sample Cleanup CheckPrep->Solution Coelution Analyte & IS Co-eluting? CheckChrom->Coelution OptimizeChrom Optimize GC Method Coelution->OptimizeChrom No CheckMatrix Assess Matrix Effects (Post-Extraction Spike) Coelution->CheckMatrix Yes OptimizeChrom->CheckChrom CheckMatrix->Solution

Technical Support Center: Optimizing GC-MS Parameters for 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for 2-Phenylethanol-d4. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for the successful use of this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in GC-MS analysis?

A1: this compound is a deuterated form of 2-phenylethanol, meaning that four hydrogen atoms on the ethyl side chain have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative GC-MS or LC-MS analyses.[1][2] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte (the non-deuterated 2-phenylethanol), so it behaves very similarly during sample preparation and analysis. However, it has a different mass, allowing the mass spectrometer to distinguish it from the analyte.[3]

Q2: How do I prepare my sample for GC-MS analysis when using this compound?

A2: Sample preparation will depend on your specific matrix. For liquid samples, a common technique is liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).[4][5] A general guideline is to add a known concentration of this compound to your sample before the extraction process. This allows the internal standard to account for any analyte loss during sample preparation. Samples should be dissolved in a volatile organic solvent like dichloromethane, hexane, or methanol.[6] Ensure your final sample is free of particles by centrifuging or filtering before injection.

Q3: What are the recommended starting GC-MS parameters for the analysis of 2-phenylethanol with this compound as an internal standard?

A3: Below is a table with recommended starting parameters for your GC-MS method. These may need to be optimized for your specific instrument and application.

ParameterRecommended SettingNotes
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column like a 5% phenyl-methylpolysiloxane is a good starting point.
Carrier Gas Helium (99.999% purity)Set to a constant flow rate of approximately 1.0-1.2 mL/min.
Injection Mode Splitless or Split (e.g., 20:1 ratio)Splitless mode is preferred for trace analysis to maximize sensitivity.
Injection Volume 1 µL
Injector Temp. 250 - 280 °CEnsure the temperature is high enough to volatilize the analytes without causing degradation.
Oven Program Initial: 60°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min)This is a starting point; the ramp rate and hold times should be optimized for your separation.
MS Transfer Line 280 °CShould be at a similar or slightly higher temperature than the final oven temperature.
Ion Source Temp. 230 °CManufacturer's recommendations should be followed.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for most GC-MS applications.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode provides higher sensitivity than full scan mode.

Q4: Which ions should I monitor in SIM mode for 2-phenylethanol and this compound?

A4: For quantitative analysis, you should select a quantifier ion (typically the most abundant) and at least one qualifier ion for each compound to ensure correct identification. Based on the known fragmentation of 2-phenylethanol and the principles of mass spectrometry for deuterated compounds, the following ions are recommended:

CompoundRoleRecommended m/zNotes
2-PhenylethanolQuantifier91Base peak, corresponding to the tropylium ion (C7H7+).
Qualifier 1122Molecular ion (M+).
Qualifier 265Common fragment of the tropylium ion.
This compoundQuantifier93Corresponds to the deuterated fragment after loss of the -CD2OH group.
Qualifier 1126Molecular ion (M+).
Qualifier 267Likely fragment from the deuterated phenyl ring.

Troubleshooting Guide

Issue 1: My deuterated internal standard (this compound) has a different retention time than my analyte.

  • Cause: This is a known phenomenon called the "deuterium isotope effect".[7] Deuterated compounds can have slightly different physicochemical properties that lead to a small shift in retention time, often eluting slightly earlier than their non-deuterated counterparts.[7]

  • Solution:

    • Confirm Peak Identity: Ensure you have correctly identified the peaks for both the analyte and the internal standard by injecting pure standards of each.

    • Adjust Integration Windows: In your data processing software, ensure that the integration windows for both peaks are set correctly to capture the entire peak area for each compound.

    • Method Robustness: While perfect co-elution is ideal, a small, consistent separation is often acceptable as long as it does not lead to differential matrix effects.[7]

Issue 2: I suspect my this compound is undergoing isotopic exchange (H/D exchange).

  • Cause: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix, especially under acidic or basic conditions.[8] For this compound, the deuterium atoms are on stable carbon positions, making exchange less likely than if they were on a heteroatom like oxygen.

  • Troubleshooting Steps:

    • Monitor Mass Spectra: Analyze a sample containing only the internal standard in your blank matrix. Look for an increase in the signal at m/z 122 (the mass of unlabeled 2-phenylethanol) or intermediate masses over time. This would indicate isotopic exchange.

    • Control Solvent pH: Avoid storing or preparing samples in strongly acidic or basic solutions.

    • Storage Conditions: Store your this compound standard according to the manufacturer's recommendations, typically in a cool, dark place to prevent degradation.

Issue 3: I am observing high variability in my results.

  • Cause: High variability can be due to a number of factors, including inconsistent injection volumes, matrix effects, or issues with the GC-MS system. Deuterated internal standards are used to correct for much of this variability, but significant issues can still impact accuracy.

  • Troubleshooting Workflow:

Troubleshooting_Workflow start High Variability Observed check_is Check Internal Standard (IS) Response start->check_is is_consistent IS Response Consistent? check_is->is_consistent check_analyte Investigate Analyte Signal is_consistent->check_analyte Yes is_erratic IS Response Erratic is_consistent->is_erratic No matrix_effects Investigate Matrix Effects check_analyte->matrix_effects check_prep Review Sample Prep: - Pipetting - Dilutions - IS Spiking is_erratic->check_prep check_gc Check GC System: - Syringe/Autosampler - Septum - Liner is_erratic->check_gc solution Optimize Sample Cleanup or Dilute Sample matrix_effects->solution

Caption: A logical workflow for troubleshooting high variability in quantitative GC-MS analysis.

Experimental Protocol: Quantitative Analysis of 2-Phenylethanol

This protocol outlines a general method for the quantification of 2-phenylethanol in a liquid sample using this compound as an internal standard.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of 2-phenylethanol and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the 2-phenylethanol stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

  • Spike each calibration standard and each unknown sample with a constant, known concentration of the this compound internal standard.

2. Sample Extraction (if required):

  • For complex matrices, perform a liquid-liquid extraction. For example, add 1 mL of the spiked sample to a vial containing 1 mL of a water-immiscible organic solvent (e.g., dichloromethane).

  • Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean autosampler vial for analysis.

3. GC-MS Analysis:

  • Set up the GC-MS system according to the parameters outlined in the table above.

  • Create an acquisition method in SIM mode, monitoring the quantifier and qualifier ions for both 2-phenylethanol and this compound.

  • Inject the calibration standards, followed by the unknown samples.

4. Data Analysis Workflow:

Data_Analysis_Workflow acquire_data Acquire Data for Standards & Samples integrate_peaks Integrate Peak Areas (Analyte & IS) acquire_data->integrate_peaks calc_ratio Calculate Area Ratio (Analyte / IS) integrate_peaks->calc_ratio build_curve Build Calibration Curve (Area Ratio vs. Concentration) calc_ratio->build_curve quantify Quantify Unknown Samples using Calibration Curve build_curve->quantify

Caption: Standard workflow for quantitative analysis using an internal standard method.

References

Technical Support Center: 2-Phenylethanol-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of 2-Phenylethanol-d4, a common internal standard, during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my this compound internal standard (IS) lower than expected?

Poor recovery of this compound can stem from several stages of the analytical workflow. The most common causes include inefficient extraction from the sample matrix, signal suppression due to matrix effects, chromatographic issues that separate it from the target analyte, or degradation of the standard itself. A systematic approach, starting from sample preparation and moving through to analysis, is crucial for diagnosis.

Q2: How can I determine if inefficient sample extraction is the cause of low this compound recovery?

Inefficient extraction is a primary cause of analyte loss. Whether using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), several factors can lead to poor recovery. For SPE, issues can include incorrect sorbent choice, incomplete wetting of the sorbent, improper sample pH, or using an elution solvent that is too weak.[1][2] For LLE, the choice of an inappropriate organic solvent, incorrect pH, or insufficient mixing can result in the analyte remaining in the aqueous phase.[3][4]

To diagnose this, you can analyze the waste fractions from your extraction process. Finding your this compound in the SPE loading or wash fractions, or in the initial aqueous phase post-LLE, indicates a problem with your extraction protocol.[5][6]

Experimental Protocol: Extraction Recovery Assessment

This protocol helps determine if the internal standard is being lost during the sample preparation steps.

  • Prepare a Standard: Create a solution of this compound in a clean solvent (e.g., methanol) at the same concentration used for spiking your samples. Analyze this directly to get a 100% recovery reference peak area (Area_Ref).

  • Spike a Blank Matrix: Take a blank sample matrix (e.g., plasma, urine) that does not contain the analyte or IS.

  • Process the Sample: Spike the blank matrix with this compound at the working concentration and perform your entire extraction procedure (SPE or LLE).

  • Analyze the Extract: Analyze the final, processed extract and measure the peak area of the this compound (Area_Extracted).

  • Collect Waste Streams: During the extraction, collect all waste fractions: the flow-through from SPE loading, the wash solutions, or the post-extraction aqueous layer from LLE.

  • Analyze Waste Streams: Analyze these waste fractions to see if the IS is present.

  • Calculate Recovery:

    • Recovery (%) = (Area_Extracted / Area_Ref) * 100

Data Presentation: Common Extraction Parameters

Table 1: Liquid-Liquid Extraction (LLE) Solvent Selection

SolventPolarity IndexProperties & Considerations
Ethyl Acetate 4.4Good general-purpose solvent for moderately polar compounds like 2-Phenylethanol.[7]
Dichloromethane 3.1Effective but can form emulsions; higher density than water.
Methyl tert-butyl ether (MTBE) 2.5Lower density than water, less prone to emulsion formation than other ethers.
Toluene 2.4Suitable for non-polar extraction; may require pH adjustment of the aqueous phase.

Table 2: Solid-Phase Extraction (SPE) Troubleshooting

IssuePotential CauseRecommended Action
Analyte in Load Fraction Sorbent has low affinity for the analyte.Use a more retentive sorbent (e.g., C18 for reversed-phase). Adjust sample pH to ensure the analyte is neutral.[2][6]
Analyte in Wash Fraction Wash solvent is too strong.Use a weaker wash solvent (e.g., increase the aqueous percentage).
No Analyte in Eluate Elution solvent is too weak.Increase the strength of the elution solvent (e.g., use a higher percentage of organic solvent or a stronger solvent like isopropanol).[6]
Low Recovery Overall Sorbent bed was not properly conditioned or went dry.Ensure the sorbent bed is fully wetted (conditioned) and does not dry out before sample loading.[2]

Q3: Could matrix effects be responsible for the apparent low recovery of this compound?

Yes, matrix effects are a significant issue in mass spectrometry-based methods.[8] Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound in the instrument's source, leading to a suppressed (or sometimes enhanced) signal.[9][10] This is not a true loss of analyte but an ionization efficiency problem, which manifests as low recovery. Since deuterated standards may have slightly different retention times than their non-deuterated counterparts (see Q4), they can experience different matrix effects.[9]

Experimental Protocol: Post-Extraction Spike Analysis for Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement from the sample matrix.

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. After the final evaporation step, spike the resulting extract with the deuterated IS at the same working concentration as Set A.

  • Analyze Samples: Analyze both sets of samples using your LC-MS or GC-MS method.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpret Results:

    • ME < 100%: Indicates ion suppression.

    • ME > 100%: Indicates ion enhancement.

    • ME ≈ 100%: Indicates minimal matrix effect.[10]

Data Presentation: Interpreting Matrix Effect Data

Table 3: Example Results of a Matrix Effect Experiment

Sample SetDescriptionAverage Peak AreaMatrix Effect (%)Interpretation
Set A IS in clean solvent850,000-Reference
Set B IS spiked post-extraction425,00050%Significant Ion Suppression

Q4: My this compound seems to be chromatographically separating from the non-deuterated analyte. Why is this happening and how can I fix it?

This phenomenon is known as the "deuterium isotope effect".[8][9] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, including its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogues.[9] If this separation causes the internal standard and the analyte to elute in different regions of matrix interference, it can lead to inconsistent quantification and apparent low recovery for the IS.[8]

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the mobile phase gradient or temperature to minimize the separation between the analyte and the IS.

  • Check Column Health: A deteriorating analytical column can sometimes exacerbate separation.[10]

  • Accept and Adapt: If the separation is small and consistent, it may be acceptable, provided it does not lead to differential matrix effects.

Q5: Is it possible that my this compound standard is degrading or unstable?

While 2-Phenylethanol is generally stable, the stability of deuterated standards can be a concern, primarily due to Hydrogen-Deuterium (H/D) exchange.[8][9] If the deuterium labels are on labile positions (e.g., attached to an oxygen or nitrogen), they can exchange with hydrogen atoms from the solvent (especially water) or matrix.[8] For this compound, the deuterium atoms are typically on the ethyl chain, which is generally stable. However, improper storage (exposure to light or high temperatures) or the use of incorrect solvents could potentially lead to degradation.

Best Practices:

  • Verify Label Position: Use standards where deuterium atoms are on stable carbon positions.

  • Proper Storage: Store the standard as recommended by the manufacturer, typically in a cool, dark place.

  • Fresh Solutions: Prepare working solutions fresh and monitor their performance over time.

Visualizations

G start Start: Poor Recovery of This compound Observed q_extraction Is the IS lost during sample preparation? start->q_extraction exp_recovery Perform Extraction Recovery Experiment q_extraction->exp_recovery Yes q_matrix Is the signal suppressed by the matrix? q_extraction->q_matrix No check_waste Analyze waste fractions (load, wash, aqueous layer) exp_recovery->check_waste is_in_waste Is IS present in waste? check_waste->is_in_waste optimize_extraction Optimize Extraction Protocol (e.g., stronger sorbent, different solvent, adjust pH) is_in_waste->optimize_extraction Yes is_in_waste->q_matrix No end Problem Resolved optimize_extraction->end exp_matrix Perform Post-Extraction Spike Experiment q_matrix->exp_matrix Yes q_chromatography Is there chromatographic separation from analyte? q_matrix->q_chromatography No is_suppressed Is ion suppression observed? exp_matrix->is_suppressed optimize_cleanup Improve Sample Cleanup or Optimize Chromatography to separate from interference is_suppressed->optimize_cleanup Yes is_suppressed->q_chromatography No optimize_cleanup->end optimize_chrom Optimize LC/GC method to co-elute IS and analyte q_chromatography->optimize_chrom Yes check_stability Review Standard Stability (H/D exchange, storage) q_chromatography->check_stability No optimize_chrom->end check_stability->end

Caption: Troubleshooting workflow for poor this compound recovery.

Causes center Poor Recovery of This compound sub_prep Sample Preparation center->sub_prep sub_chrom Chromatography center->sub_chrom sub_ms Detection (MS) center->sub_ms sub_is Internal Standard Integrity center->sub_is c1 Inefficient LLE sub_prep->c1 c2 Poor SPE Recovery sub_prep->c2 c3 Incorrect Sample pH sub_prep->c3 c4 Sample Overload sub_prep->c4 c5 Deuterium Isotope Effect (Retention Time Shift) sub_chrom->c5 c6 Poor Peak Shape sub_chrom->c6 c7 Column Degradation sub_chrom->c7 c8 Ion Suppression sub_ms->c8 c9 Ion Enhancement sub_ms->c9 c10 Dirty Ion Source sub_ms->c10 c11 Incorrect Instrument Settings sub_ms->c11 c12 H/D Exchange sub_is->c12 c13 Degradation (Light/Temp) sub_is->c13 c14 Pipetting/Dilution Error sub_is->c14 c15 Low Purity sub_is->c15

Caption: Potential causes for poor this compound recovery.

References

minimizing background noise in 2-Phenylethanol-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise during the detection of 2-Phenylethanol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise when analyzing this compound?

High background noise in the analysis of this compound can originate from several sources, broadly categorized as instrumental, chemical, and sample-related. Instrument-related noise can stem from the gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) systems themselves, including column bleed, contaminated carrier gases or mobile phases, and leaks in the system.[1][2][3] Chemical sources of noise include impurities in solvents, reagents, and the deuterated standard itself.[4][5] Sample-related noise often arises from the sample matrix, leading to co-eluting interferences that can suppress or enhance the signal of interest.[6]

Q2: I'm observing a signal for the unlabeled 2-Phenylethanol in my blank samples that are only spiked with this compound. What is the likely cause?

This issue is likely due to the presence of the unlabeled analyte as an impurity in the deuterated internal standard.[4] To confirm this, you can prepare a solution containing only the this compound standard and analyze it, monitoring the mass transition of the unlabeled 2-Phenylethanol. A signal in the analyte's mass transition would indicate an impure standard.[4]

Q3: My this compound internal standard signal appears to be decreasing over time, especially in prepared biological samples. What could be happening?

This could be an indication of deuterium-hydrogen (H/D) exchange, where the deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding matrix or solvent.[7] This is more likely to occur if the deuterium labels are on chemically labile positions, such as a hydroxyl (-OH) group, and can be catalyzed by acidic or basic conditions.[7] High temperatures in the mass spectrometer's ion source can also promote H/D exchange.[7]

Q4: I am seeing a small peak at the retention time of my this compound internal standard even when I only inject the unlabeled 2-Phenylethanol. Why is this happening?

This phenomenon is known as isotopic contribution or crosstalk. The unlabeled 2-Phenylethanol naturally contains a small percentage of heavy isotopes (e.g., ¹³C). These naturally occurring heavy isotopes can contribute to the mass spectrometric signal of the deuterated internal standard, particularly if the mass difference between the analyte and the internal standard is small.[4]

Troubleshooting Guides

Guide 1: Investigating High Background Noise in GC-MS Analysis

This guide provides a systematic approach to identifying and resolving high background noise in the GC-MS analysis of this compound.

Troubleshooting Workflow for High GC-MS Background

A High Background Noise Detected B Check for Leaks (Fittings, Septum, O-rings) A->B C Leaks Found? B->C D Fix Leaks and Re-evaluate C->D Yes E No Leaks Found C->E No O Re-evaluate System Performance D->O F Check Gas Purity (Carrier Gas, Collision Gas) E->F G Gas Contaminated? F->G H Replace Gas Cylinders/Traps G->H Yes I Gas is Pure G->I No H->O J Evaluate Column Bleed I->J K Column Bleed Excessive? J->K L Condition or Replace Column K->L Yes M Column Bleed is Low K->M No L->O N Clean Ion Source M->N N->O cluster_0 Isotopic Crosstalk Assessment cluster_1 Internal Standard Purity Check cluster_2 Deuterium Exchange Stability Test A Prepare calibration standards of unlabeled analyte (no IS) B Analyze samples and monitor the mass transition of the IS A->B C Signal in IS channel increases with analyte concentration? B->C D Isotopic Crosstalk Confirmed C->D Yes E No Significant Crosstalk C->E No F Prepare a solution of only the deuterated internal standard G Analyze and monitor the mass transition of the unlabeled analyte F->G H Signal detected for unlabeled analyte? G->H I IS Impurity Confirmed H->I Yes J IS is Pure H->J No K Incubate deuterated IS in matrix at varying pH and temperature L Analyze samples over time, monitoring both IS and unlabeled analyte signals K->L M IS signal decreases with a concurrent increase in analyte signal? L->M N Deuterium Exchange Occurring M->N Yes O IS is Stable M->O No

References

Technical Support Center: Analysis of 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 2-Phenylethanol-d4 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of 2-Phenylethanol, meaning some hydrogen atoms have been replaced by their heavier isotope, deuterium. It is commonly used as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS). Because it is chemically almost identical to the non-deuterated analyte (2-Phenylethanol), it is expected to behave similarly during sample preparation and analysis, helping to correct for variations in the analytical process.

Q2: We are observing a separate, earlier-eluting peak for our this compound internal standard compared to the 2-Phenylethanol analyte in our reversed-phase LC-MS analysis. Is this expected?

Yes, this is a well-documented phenomenon known as the "deuterium isotope effect" or "chromatographic isotope effect". In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.

Q3: Why is the co-elution of 2-Phenylethanol and this compound important for accurate quantification?

Perfect co-elution is crucial for the internal standard to accurately compensate for variations in the analytical process, especially matrix effects. Matrix effects occur when other components in the sample (the matrix) interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. If 2-Phenylethanol and this compound separate chromatographically, they may be affected differently by co-eluting matrix components, leading to an inaccurate analyte-to-internal standard ratio and compromising the quantitative results.

Q4: Can the position of the deuterium labels on the this compound molecule affect its chromatographic behavior?

Q5: Are there any known endogenous compounds that can interfere with the analysis of 2-Phenylethanol in biological samples?

While a definitive list of all potential endogenous interferences is not available, the analysis of 2-Phenylethanol in complex biological matrices like plasma or urine can be susceptible to interference from other aromatic compounds or metabolites with similar functional groups. It is crucial to develop selective sample preparation and chromatographic methods to minimize such interferences. Inadequate separation can lead to co-elution and contribute to matrix effects.

Troubleshooting Guides

Issue: Partial or Complete Chromatographic Separation of 2-Phenylethanol and this compound

This is the most common co-elution issue encountered when using this compound as an internal standard. The following steps provide a systematic approach to troubleshoot and resolve this problem.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Co-elution Issue Identified check_method 1. Confirm Separation (Overlay Chromatograms) start->check_method modify_gradient 2. Modify LC Gradient / GC Oven Ramp check_method->modify_gradient evaluate_resolution Evaluate Resolution (Rs < 0.5?) modify_gradient->evaluate_resolution adjust_flow 3. Adjust Flow Rate adjust_flow->evaluate_resolution change_column 4. Change Column change_column->evaluate_resolution evaluate_resolution->adjust_flow No evaluate_resolution->change_column Still No end End: Co-elution Achieved evaluate_resolution->end Yes

Caption: A logical workflow for troubleshooting co-elution issues with this compound.

Detailed Troubleshooting Steps:

  • Confirm the Separation:

    • Overlay the chromatograms of the analyte (2-Phenylethanol) and the internal standard (this compound) from a standard solution and a matrix sample.

    • Calculate the resolution (Rs) between the two peaks. A resolution greater than 0.5 indicates significant separation that needs to be addressed.

  • Modify the Chromatographic Method:

    • For Liquid Chromatography (LC):

      • Adjust the Gradient: A shallower gradient can often promote co-elution by increasing the peak widths.

      • Modify Mobile Phase Composition: Small changes to the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous component can alter selectivity.

    • For Gas Chromatography (GC):

      • Adjust the Oven Temperature Program: A slower temperature ramp can improve resolution and potentially bring the peaks closer together. Conversely, a faster ramp might reduce the separation.

  • Adjust the Flow Rate:

    • Slightly decreasing the flow rate in both LC and GC can sometimes improve co-elution by allowing more time for partitioning and interaction with the stationary phase.

  • Consider a Different Column:

    • If the above steps fail, switching to a different column chemistry may be necessary.

    • In some cases, a column with a lower theoretical plate count (i.e., lower resolution) can be advantageous to intentionally broaden the peaks and encourage co-elution.

Illustrative Data on Retention Time Differences

The following table provides an example of how the retention time (RT) of 2-Phenylethanol and this compound might differ under various reversed-phase LC-MS conditions. Note: These are illustrative values and actual results will vary depending on the specific experimental setup.

Condition2-Phenylethanol RT (min)This compound RT (min)RT Difference (min)Resolution (Rs)
Initial Method 5.255.200.050.8
Shallower Gradient 6.106.070.030.5
Lower Flow Rate 5.805.760.040.6
Different C18 Column 4.954.930.020.4

Experimental Protocols

Protocol 1: Optimized GC-MS Method for 2-Phenylethanol Analysis

This protocol is designed to achieve good chromatographic separation of 2-Phenylethanol from potential matrix interferences.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

    • Selected Ion Monitoring (SIM):

      • 2-Phenylethanol: m/z 91, 122

      • This compound: m/z 92, 126

Protocol 2: Optimized LC-MS/MS Method for 2-Phenylethanol Analysis with Co-elution of Internal Standard

This protocol is optimized to promote the co-elution of 2-Phenylethanol and its deuterated internal standard.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: C18, 50 mm x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B (shallow gradient)

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters (Positive Ion Mode):

    • 2-Phenylethanol: Precursor ion m/z 123.1 -> Product ion m/z 91.1

    • This compound: Precursor ion m/z 127.1 -> Product ion m/z 92.1

Visualizing the Deuterium Isotope Effect

The following diagram illustrates the underlying principle of the deuterium isotope effect on chromatographic retention in reversed-phase systems.

DeuteriumIsotopeEffect cluster_0 Molecular Properties cluster_1 Chromatographic Interaction cluster_2 Elution Behavior (Reversed-Phase) CH_bond C-H Bond (Longer, Weaker) protiated_interaction Protiated Molecule (Larger van der Waals radius) Stronger interaction with stationary phase CH_bond->protiated_interaction CD_bond C-D Bond (Shorter, Stronger) deuterated_interaction Deuterated Molecule (Smaller van der Waals radius) Weaker interaction with stationary phase CD_bond->deuterated_interaction protiated_elution Later Elution protiated_interaction->protiated_elution deuterated_elution Earlier Elution deuterated_interaction->deuterated_elution

Caption: The deuterium isotope effect on chromatographic retention.

Technical Support Center: Stability of 2-Phenylethanol-d4 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-Phenylethanol-d4 in various solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solutions to ensure long-term stability?

A1: To maintain the integrity of this compound solutions, it is crucial to adhere to proper storage protocols. For long-term stability, it is recommended to store solutions at low temperatures, protected from light, in well-sealed containers.

Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Temperature -20°C or lower for long-term storage. 2-8°C for short-term storage.Minimizes degradation kinetics and reduces solvent evaporation.
Solvent High-purity methanol, acetonitrile, or DMSO.These solvents are commonly used and generally provide good stability for aromatic alcohols.
Container Amber, tightly sealed glass vials.Protects from photodegradation and prevents solvent evaporation and contamination.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation.

Q2: How does the choice of solvent affect the stability of this compound?

Solvent Suitability for this compound Solutions

SolventStability Considerations
Methanol Generally a good solvent for long-term storage of aromatic alcohols.[1]
Acetonitrile Commonly used for analytical standards; however, long-term stability should be monitored.
DMSO While a versatile solvent, it is hygroscopic and can degrade some compounds over extended periods, especially if it contains water.[2][3]

Q3: What is the impact of pH on the stability of this compound in aqueous solutions?

A3: 2-Phenylethanol is known to be stable in basic conditions. However, extreme pH values should be avoided. In acidic or strongly basic conditions, hydrolysis of related functional groups in other molecules can occur, and while 2-phenylethanol itself is relatively robust, its deuterated form's stability at pH extremes should be experimentally verified for sensitive applications.

Q4: Is this compound susceptible to photodegradation?

A4: Yes, aromatic compounds like 2-Phenylethanol can be susceptible to photodegradation. Therefore, it is crucial to protect solutions from light by using amber vials and storing them in the dark.[4] Photostability testing as per ICH Q1B guidelines is recommended if the compound will be exposed to light during experimental procedures.[5][6][7][8][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in chromatography) Degradation of the this compound standard solution.1. Prepare a fresh stock solution from the neat material. 2. Review storage conditions of the current stock solution (temperature, light exposure, container seal). 3. Analyze the aged stock solution against the fresh one to quantify any degradation.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Use a stability-indicating analytical method to separate the main peak from any degradants.
Loss of deuterium label (H/D exchange) Exposure to highly acidic or basic conditions, or certain catalytic surfaces.1. Maintain solutions at a neutral pH if possible. 2. Avoid prolonged exposure to strong acids or bases. 3. Use high-quality, inert vials and labware.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent under specific storage conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., methanol, acetonitrile, DMSO)
  • Amber glass vials with PTFE-lined caps
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC or GC system with a suitable detector

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials, ensuring minimal headspace.
  • Initial Analysis (T=0): Immediately analyze a set of freshly prepared vials to establish the initial concentration and purity. This will serve as the baseline.
  • Storage: Store the remaining vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of vials from storage.
  • Sample Analysis: Allow the vials to equilibrate to room temperature and analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV).
  • Data Evaluation: Compare the concentration and purity of the stored samples to the initial (T=0) results. A significant change (e.g., >5% decrease in concentration or increase in impurities) may indicate instability.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
  • Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[10][11][12][13]
  • Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80°C).
  • Photodegradation: Expose the solution in a photostable, transparent container to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][6][7][8][9]

2. Procedure:

  • Prepare separate solutions of this compound for each stress condition.
  • Expose the solutions to the respective stress conditions for a predetermined duration.
  • At various time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.
  • Analyze the stressed samples using a suitable analytical method (e.g., HPLC with a photodiode array detector and mass spectrometry) to separate and identify any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_eval Evaluation Prep Prepare Stock Solution of this compound Aliquot Aliquot into Amber Vials Prep->Aliquot T0 Initial Analysis (T=0) Aliquot->T0 Store Store under Defined Conditions (-20°C, 4°C, RT) Aliquot->Store Evaluate Evaluate Stability (Compare to T=0) T0->Evaluate Timepoint Time-Point Analysis Timepoint->Evaluate Store->Timepoint Retrieve at Time Points Forced_Degradation_Pathway cluster_stress Stress Conditions PE_d4 This compound Acid Acidic Hydrolysis PE_d4->Acid Base Basic Hydrolysis PE_d4->Base Oxidation Oxidation (e.g., H₂O₂) PE_d4->Oxidation Thermal Thermal Stress PE_d4->Thermal Photo Photolytic Stress PE_d4->Photo Deg_Products Potential Degradation Products (e.g., Phenylacetaldehyde-d4, Phenylacetic acid-d4) Acid->Deg_Products Base->Deg_Products Oxidation->Deg_Products Thermal->Deg_Products Photo->Deg_Products

References

Technical Support Center: 2-Phenylethanol-d4 Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the use of 2-Phenylethanol-d4 as an internal standard in analytical calibration curves. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 2-Phenylethanol, meaning some hydrogen atoms have been replaced by deuterium. It is an ideal internal standard (IS) for the quantification of 2-Phenylethanol in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction of analytical variability.[1]

Q2: What are the most common issues encountered when creating a calibration curve with this compound?

The most frequently reported issues include:

  • Non-linear calibration curves

  • Poor reproducibility of quality control (QC) samples

  • Inconsistent internal standard response across samples

  • Peak shape issues for the analyte or internal standard

These problems are often linked to matrix effects, issues with the internal standard concentration, sample preparation inconsistencies, or chromatographic conditions.

Q3: What is an acceptable R² value for a calibration curve using this compound?

For quantitative bioanalysis, a coefficient of determination (R²) value of ≥ 0.99 is generally considered acceptable. However, it is crucial to also assess the linearity by examining the residuals of the calibration points. Regulatory guidelines, such as those from the FDA and EMA, should be consulted for specific requirements.[2]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can be a significant hurdle in quantitative analysis. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Steps:

  • Assess the Concentration Range: The selected concentration range for your calibration standards may exceed the linear range of the detector.

    • Solution: Narrow the concentration range of your calibration standards. If a wide dynamic range is necessary, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic curve fit, but this must be justified and validated.

  • Evaluate the Internal Standard Concentration: An inappropriate concentration of this compound can lead to non-linearity.

    • Solution: The concentration of the internal standard should be consistent across all samples and calibration standards. A common starting point is a concentration in the mid-range of the calibration curve for the analyte. If the IS response is too high, it can lead to detector saturation; if it's too low, it may be affected by background noise.

  • Investigate Matrix Effects: Matrix components can co-elute with 2-Phenylethanol or its deuterated internal standard, causing ion suppression or enhancement in the mass spectrometer.[3]

    • Solution:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.

      • Sample Dilution: Dilute your samples to reduce the concentration of matrix components.

      • Improved Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][5][6]

  • Check for Isotopic Contribution: At high analyte concentrations, the natural isotopic abundance of 2-Phenylethanol (M+4) may contribute to the signal of this compound, leading to a non-linear response ratio.

    • Solution: Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard. If significant crossover is observed, a different deuterated standard with a higher mass difference may be necessary.

Issue 2: Inconsistent Internal Standard Response

The response of this compound should be consistent across all samples, standards, and quality controls. Significant variation can indicate a problem with your analytical method.

Troubleshooting Steps:

  • Review Sample Preparation Procedure: Inconsistent addition of the internal standard is a common source of variability.

    • Solution:

      • Use a calibrated pipette and ensure it is functioning correctly.

      • Add the internal standard to all samples and standards at the same step in the workflow.

      • Ensure thorough vortexing or mixing after the addition of the internal standard to ensure homogeneity.

  • Assess Matrix Effects: As with non-linearity, matrix effects can cause variability in the internal standard response.

    • Solution: Refer to the solutions for matrix effects in the "Non-Linear Calibration Curve" section. Consistent sample cleanup is key to mitigating variable matrix effects.

  • Evaluate Stability of this compound: The internal standard may be degrading in the sample matrix or in the prepared extracts.

    • Solution: Conduct stability experiments to assess the stability of this compound under your specific storage and analytical conditions (e.g., freeze-thaw cycles, bench-top stability, and autosampler stability).

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of 2-Phenylethanol. These values can serve as a benchmark for your method development and validation.

Table 1: Linearity and Detection Limits for 2-Phenylethanol Analysis

ParameterGC-FIDGC-MS
Linearity Range 1.0 - 300.0 mg/L0.01 - 0.1 g/L[7]
Limit of Detection (LOD) 0.1 mg/LNot explicitly stated, but signal saturation was observed at 1-2 g/L, suggesting a much lower LOD.[7]
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated
Correlation Coefficient (R²) > 0.99> 0.99[8]

Table 2: Recovery and Precision Data for 2-Phenylethanol Analysis

ParameterValueReference
Relative Recovery 93.7% - 97.2%
Relative Standard Deviation (RSD) 1.5% - 2.4%

Experimental Protocols

Protocol 1: Preparation of Calibration Curve and Quality Control Samples

This protocol outlines the preparation of calibration standards and quality control (QC) samples for the quantification of 2-Phenylethanol in a biological matrix (e.g., plasma).

Materials:

  • 2-Phenylethanol certified reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Calibrated pipettes and appropriate laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of 2-Phenylethanol (e.g., 1 mg/mL) in methanol.

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the primary stock solutions, prepare intermediate stock solutions for spiking.

  • Preparation of Calibration Standards:

    • Serially dilute the 2-Phenylethanol intermediate stock solution with the blank biological matrix to prepare a series of calibration standards at different concentrations (e.g., 8-10 non-zero standards).

  • Preparation of Quality Control Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank biological matrix with the 2-Phenylethanol intermediate stock solution. QC samples should be prepared from a separate stock solution than the calibration standards.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of each calibration standard, QC sample, and study sample (e.g., 100 µL), add the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

    • Vortex briefly to mix.

    • Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate proteins.

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Protocol 2: GC-MS Analysis

This protocol provides a general starting point for the GC-MS analysis of 2-Phenylethanol. Instrument parameters should be optimized for your specific application.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms, HP-5ms)

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 150 °C at 10 °C/min

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2-Phenylethanol: m/z 91, 122

    • This compound: m/z 92, 126

Visualizations

Calibration_Curve_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis Stock Prepare Stock Solutions (Analyte & IS) Standards Prepare Calibration Standards (Spike Analyte in Blank Matrix) Stock->Standards QC Prepare QC Samples (Spike Analyte in Blank Matrix) Stock->QC Add_IS Add Internal Standard (IS) (this compound) Standards->Add_IS QC->Add_IS Extract Sample Extraction (e.g., Protein Precipitation) Add_IS->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into GC-MS or LC-MS/MS Supernatant->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Curve Construct Calibration Curve (Area Ratio vs. Concentration) Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

Caption: Experimental workflow for creating a calibration curve using an internal standard.

Troubleshooting_Tree cluster_linearity Linearity Check cluster_solutions_linearity Solutions for Linearity cluster_reproducibility Reproducibility Check cluster_solutions_reproducibility Solutions for Reproducibility Start Calibration Curve Issue (e.g., Non-linearity, Poor R²) Check_Range Is the concentration range appropriate? Start->Check_Range Check_IS_Conc Is the IS concentration optimal? Start->Check_IS_Conc Check_Matrix Are matrix effects present? Start->Check_Matrix Check_IS_Addition Is IS addition consistent? Start->Check_IS_Addition Check_Stability Is the IS stable? Start->Check_Stability Sol_Range Narrow the range or use weighted regression. Check_Range->Sol_Range No Sol_IS_Conc Optimize IS concentration. Check_IS_Conc->Sol_IS_Conc No Sol_Matrix Use matrix-matched standards or improve sample prep. Check_Matrix->Sol_Matrix Yes End Re-run Calibration Curve Sol_Range->End Re-evaluate Sol_IS_Conc->End Re-evaluate Sol_Matrix->End Re-evaluate Sol_IS_Addition Verify pipetting and mixing. Check_IS_Addition->Sol_IS_Addition No Sol_Stability Perform stability tests. Check_Stability->Sol_Stability No Sol_IS_Addition->End Re-evaluate Sol_Stability->End Re-evaluate

Caption: Troubleshooting decision tree for calibration curve issues.

References

Technical Support Center: Analysis of 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 2-Phenylethanol-d4, with a specific focus on the impact of derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in analysis?

This compound is a deuterated form of 2-Phenylethanol. It is commonly used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio in the mass spectrometer, while having nearly identical chemical and physical properties.

Q2: What is derivatization and why is it considered for this compound analysis?

Derivatization is the process of chemically modifying a compound to enhance its analytical properties.[1] For alcohols like this compound, derivatization is often employed in GC analysis to:

  • Increase Volatility: The polar hydroxyl (-OH) group in 2-Phenylethanol can lead to strong intermolecular hydrogen bonding, reducing its volatility. Derivatization masks this polar group, making the molecule more volatile and amenable to GC analysis.[2][3]

  • Improve Chromatographic Peak Shape: The polar nature of the hydroxyl group can cause interactions with active sites in the GC system (e.g., injector liner, column), leading to peak tailing. Derivatization reduces this polarity, resulting in sharper, more symmetrical peaks.

  • Enhance Thermal Stability: Derivatization can increase the thermal stability of a compound, preventing its degradation at the high temperatures used in the GC injector and column.[2]

  • Improve Sensitivity: By creating a derivative, the detector response can be enhanced, leading to lower limits of detection (LOD) and quantification (LOQ).[3]

Q3: Will derivatization affect the deuterium labels on this compound?

The deuterium atoms in this compound are typically on the ethyl chain (C-D bonds), which are stable and not considered "active hydrogens". Common derivatization reactions for alcohols, such as silylation and acylation, specifically target the active hydrogen of the hydroxyl group (-OH).[1] Therefore, these derivatization methods are not expected to cause an exchange or loss of the deuterium labels on the carbon backbone of this compound.

Q4: Can deuterated compounds have different retention times than their non-deuterated counterparts in GC?

Yes, a phenomenon known as the chromatographic isotope effect can cause deuterated compounds to have slightly different retention times than their non-deuterated analogs.[4] Typically, in GC, deuterated compounds elute slightly earlier than their protiated (non-deuterated) counterparts.[4] This difference is usually small but should be considered when setting up analytical methods.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for Underivatized this compound

Possible Causes:

  • Active Sites in the GC System: The polar hydroxyl group of underivatized this compound can interact with active silanol groups in the injector liner, column, or other parts of the flow path.

  • Suboptimal GC Conditions: Incorrect injector temperature, flow rate, or oven temperature program can contribute to peak tailing.

  • Column Contamination: Accumulation of non-volatile residues on the column can create active sites.

Solutions:

  • Derivatization: The most effective solution is to derivatize the this compound to mask the polar hydroxyl group. Silylation is a common and effective method.

  • Inert Flow Path: Use a deactivated injector liner and a high-quality, inert GC column.

  • GC System Maintenance: Regularly bake out the column to remove contaminants and trim the front end of the column if it becomes contaminated.

  • Optimize GC Method: Ensure the injector temperature is sufficient to volatilize the sample without causing degradation. Optimize the carrier gas flow rate and oven temperature ramp for the best peak shape.

Issue 2: Incomplete or No Derivatization

Possible Causes:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture and will react preferentially with water over the alcohol.[1] This is a common cause of incomplete derivatization.

  • Reagent Degradation: Derivatizing reagents can degrade over time, especially if not stored properly.

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.

  • Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the derivatization to go to completion.

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use. Store derivatizing reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Use Fresh Reagents: Purchase derivatizing reagents in small quantities and store them according to the manufacturer's instructions. Use fresh reagent for each set of experiments.

  • Optimize Reagent Concentration: Use a molar excess of the derivatizing reagent to the analyte. A common starting point is a 2:1 molar ratio of the silylating agent to active hydrogens.

  • Optimize Reaction Conditions: For silylation, heating the reaction mixture (e.g., at 60-80°C) can increase the reaction rate and yield.[5] Monitor the reaction progress by analyzing aliquots at different time points.

Issue 3: Extraneous Peaks in the Chromatogram

Possible Causes:

  • Derivatization Byproducts: The derivatization reaction itself can produce byproducts.

  • Contaminated Reagents or Solvents: Impurities in the derivatizing reagents or solvents can appear as extra peaks.

  • Side Reactions: The derivatizing agent may react with other components in the sample matrix.

Solutions:

  • Blank Analysis: Analyze a blank sample (solvent and derivatizing reagent only) to identify peaks originating from the reagents.

  • Use High-Purity Reagents: Employ high-purity, GC-grade solvents and derivatization reagents.

  • Sample Cleanup: If the sample matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.

Data Presentation: Impact of Derivatization on Analysis

ParameterUnderivatized 2-PhenoxyethanolSilylated 2-Phenoxyethanol (PE-TMS)Impact of DerivatizationReference
Retention Time 13.2 min23.2 minIncreased retention time, allowing for better separation from early eluting compounds.[2]
Peak Shape Prone to tailingImproved resolution and sharper peaks.Enhanced chromatographic performance.[2]
Limit of Detection (LOD) -0.026 µg/mLLower LOD, indicating increased sensitivity.[6]
Limit of Quantification (LOQ) -0.104 µg/mLLower LOQ, allowing for the quantification of lower concentrations.[6]

Note: The data presented is for 2-Phenoxyethanol and is used as a proxy to illustrate the expected impact of derivatization on this compound analysis due to their structural similarity.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard solution

  • Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)

  • BSTFA with 1% TMCS

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Pipette a known amount of the this compound solution into a clean, dry GC vial.

  • Evaporation: If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the vial to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample evap Evaporate to Dryness (if necessary) start->evap dissolve Dissolve in Anhydrous Solvent evap->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react Heat at 60-70°C for 30 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions issue Poor Peak Shape (Tailing) cause1 Active Sites in System issue->cause1 cause2 Suboptimal GC Conditions issue->cause2 cause3 Column Contamination issue->cause3 sol1 Derivatize Sample cause1->sol1 sol2 Use Inert Flow Path cause1->sol2 sol3 Optimize GC Method cause2->sol3 sol4 System Maintenance cause3->sol4

Caption: Troubleshooting logic for poor peak shape.

References

Validation & Comparative

The Analytical Gold Standard: A Comparative Guide to Accuracy and Precision with 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for unimpeachable quantitative data is paramount. In the realm of bioanalysis, the choice of an internal standard can be the determining factor between reliable, reproducible results and costly, time-consuming variability. This guide provides an objective comparison of 2-Phenylethanol-d4, a deuterated internal standard, with alternative non-deuterated standards, supported by established analytical principles and illustrative experimental data.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the "gold standard" in quantitative mass spectrometry.[1] This superiority stems from its near-identical physicochemical properties to the analyte, 2-phenylethanol. This similarity ensures that the internal standard and the analyte behave in the same manner during sample extraction, handling, and analysis, effectively compensating for variations in sample loss and matrix effects.[1][2]

Superior Performance of this compound in Bioanalysis

The primary advantage of employing a deuterated internal standard lies in the significant enhancement of accuracy and precision.[3] Non-deuterated internal standards, often structural analogs, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte.[4] These differences can lead to inaccurate quantification, especially in complex biological matrices where matrix effects can be pronounced.

Table 1: Comparison of Bioanalytical Method Performance for 2-Phenylethanol

Performance MetricMethod with this compound (Deuterated IS)Method with Structural Analog IS (e.g., Benzaldehyde)Typical Acceptance Criteria
Accuracy (% Relative Error)
Low QC (n=5)± 2.5%± 8.0%Within ±15% (±20% at LLOQ)
Medium QC (n=5)± 1.8%± 6.5%Within ±15%
High QC (n=5)± 1.5%± 5.0%Within ±15%
Precision (% Relative Standard Deviation)
Intra-day Low QC (n=5)3.0%9.5%≤15% (≤20% at LLOQ)
Intra-day Medium QC (n=5)2.5%8.0%≤15%
Intra-day High QC (n=5)2.0%7.5%≤15%
Inter-day Low QC (n=15)4.5%12.0%≤15% (≤20% at LLOQ)
Inter-day Medium QC (n=15)3.8%10.5%≤15%
Inter-day High QC (n=15)3.2%9.8%≤15%

The data presented in this table is illustrative and represents typical performance characteristics observed in bioanalytical method validation. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of 2-phenylethanol in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL in splitless mode

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2-Phenylethanol: m/z 91, 122

    • This compound: m/z 95, 126

Visualizing the Workflow and Relevant Pathways

To further clarify the experimental process and the biological context of 2-phenylethanol, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution (Ethyl Acetate) evaporate->reconstitute injection GC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 1. Experimental workflow for the bioanalysis of 2-phenylethanol.

2-Phenylethanol is a well-known microbial metabolite, and its analysis is often relevant in studies of fermentation and microbial signaling. The Ehrlich pathway is the primary biosynthetic route for its production from the amino acid L-phenylalanine.[5][6][7]

ehrlich_pathway l_phe L-Phenylalanine pp Phenylpyruvate l_phe->pp Transaminase alpha_kg α-Ketoglutarate glu Glutamate alpha_kg->glu pa Phenylacetaldehyde pp->pa Decarboxylase co2 CO2 pe 2-Phenylethanol pa->pe Alcohol Dehydrogenase nadh NADH nad NAD+ nadh->nad

Figure 2. The Ehrlich pathway for 2-phenylethanol biosynthesis.

References

A Head-to-Head Comparison: 2-Phenylethanol-d4 Versus Non-Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accuracy of quantitative measurements is paramount. The choice of an internal standard can significantly impact the reliability of results obtained through techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison between the deuterated standard, 2-Phenylethanol-d4, and its non-deuterated counterpart for the quantification of 2-Phenylethanol, a compound prevalent in fragrances, cosmetics, and as a microbial signaling molecule.

The Superiority of Isotopic Dilution: A Performance Deep Dive

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This approach, known as isotopic dilution, offers significant advantages over the use of a non-deuterated (homologous or analogous) internal standard. The key benefit lies in the near-identical chemical and physical properties of the deuterated standard to the analyte of interest. This similarity ensures that any sample loss during extraction, derivatization, or injection affects both the analyte and the internal standard to the same extent, leading to a more accurate and precise quantification.

Quantitative Performance Data

The following table summarizes typical validation parameters for a GC-MS method for the quantification of 2-Phenylethanol, illustrating the enhanced performance when using this compound as an internal standard compared to a non-deuterated standard (e.g., an analog compound).

Performance MetricNon-Deuterated Internal StandardThis compound Internal StandardAdvantage of Deuterated Standard
Linearity (R²) > 0.995> 0.999Improved linearity over a wider concentration range.
Accuracy (% Recovery) 85-115%95-105%More accurate measurement due to better compensation for matrix effects and sample preparation variability.
Precision (% RSD) < 15%< 5%Significantly higher precision and reproducibility of results.
Limit of Quantification (LOQ) Analyte DependentLower LOQ AchievableEnhanced sensitivity due to reduced signal suppression and baseline noise.

This data is a synthesized representation based on typical method validation results and principles of isotopic dilution.

The Science Behind the Advantage: A Look at Mass Spectrometry

The effectiveness of this compound as an internal standard is rooted in its behavior during mass spectrometry analysis. Both 2-Phenylethanol and its d4-analog co-elute during gas chromatography, but they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

The non-deuterated 2-Phenylethanol has a molecular weight of approximately 122.17 g/mol . In contrast, this compound, with four deuterium atoms replacing four hydrogen atoms on the ethyl chain, has a higher molecular weight. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and independently.

The fragmentation patterns of both molecules under electron ionization are similar, with the key difference being the mass shift of the fragments containing the deuterium labels. For instance, a prominent fragment in the mass spectrum of 2-Phenylethanol is the tropylium ion at m/z 91. This fragment is also observed in the spectrum of this compound, but other fragments will show a mass shift corresponding to the deuterium labeling, allowing for selective monitoring.

Experimental Protocols

A robust and validated experimental protocol is crucial for obtaining reliable quantitative results. The following is a detailed methodology for the quantification of 2-Phenylethanol in a biological matrix using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Spiking: To 1 mL of the sample (e.g., plasma, cell culture supernatant), add a known concentration of this compound internal standard solution.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase or a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2-Phenylethanol: Monitor ions such as m/z 91, 122

    • This compound: Monitor ions corresponding to the deuterated fragments (e.g., m/z 91 and the molecular ion with the mass shift)

Visualizing the Workflow and Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a key biological pathway related to 2-Phenylethanol.

experimental_workflow sample Sample Collection (e.g., Plasma) spike Spiking with This compound sample->spike extraction Liquid-Liquid Extraction spike->extraction separation Phase Separation (Centrifugation) extraction->separation collection Organic Layer Collection separation->collection evaporation Solvent Evaporation collection->evaporation reconstitution Reconstitution evaporation->reconstitution gcms GC-MS Analysis reconstitution->gcms

A simplified workflow for sample preparation and analysis.

2-Phenylethanol is a well-known product of amino acid metabolism in yeast and other microorganisms through the Ehrlich pathway. Understanding this pathway is crucial for researchers in fields like metabolic engineering and food science.

ehrlich_pathway cluster_cell Yeast Cell Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase Phenylethanol 2-Phenylethanol Phenylacetaldehyde->Phenylethanol Alcohol Dehydrogenase

The Gold Standard: Validating Analytical Methods with 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the realm of quantitative analysis, particularly for aromatic compounds, the choice of an internal standard is a critical factor that can significantly impact the validity of the results. This guide provides an objective comparison of analytical method validation using the deuterated internal standard, 2-Phenylethanol-d4, against a common non-deuterated alternative, 3-Pentanol. Supported by representative experimental data, this document underscores the superiority of stable isotope-labeled standards in achieving robust and defensible analytical methods.

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, thereby experiencing similar effects of extraction, derivatization, and chromatographic analysis. This mimicry allows for accurate quantification even when sample losses or instrumental fluctuations occur.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" for quantitative analysis, especially when coupled with mass spectrometry. Because their physicochemical properties are nearly identical to the analyte (2-Phenylethanol), they serve as the perfect counterparts for monitoring and correcting analytical variability.

Performance Comparison: this compound vs. 3-Pentanol

To illustrate the performance differences between a deuterated and a non-deuterated internal standard, we present a comparative summary of validation parameters for the quantification of 2-Phenylethanol in a wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Validation ParameterThis compound (Internal Standard)3-Pentanol (Internal Standard)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.5% - 101.2%92.0% - 108.5%
Precision (% RSD)
- Intra-day< 2.5%< 6.8%
- Inter-day< 3.8%< 9.5%
Limit of Detection (LOD) 0.05 mg/L0.2 mg/L
Limit of Quantification (LOQ) 0.15 mg/L0.6 mg/L
Matrix Effect Minimal and compensatedSignificant and variable

This data is representative and compiled from typical performance characteristics observed in analytical method validation studies.

The data clearly indicates that the use of this compound results in superior linearity, accuracy, and precision. The lower limits of detection and quantification demonstrate a more sensitive method. Crucially, the matrix effect, a common source of error in complex samples like wine, is effectively compensated for by the deuterated standard.

Experimental Protocols

A detailed methodology is crucial for the successful validation of an analytical method. Below are the key experimental protocols for the quantification of 2-Phenylethanol in wine using this compound as an internal standard.

Sample Preparation and Extraction
  • Spiking: To a 10 mL aliquot of wine, add 100 µL of a 10 mg/L solution of this compound in ethanol.

  • Extraction: Perform a liquid-liquid extraction with 5 mL of dichloromethane. Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Collection: Carefully collect the organic (bottom) layer and transfer it to a clean vial.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C (hold for 2 min), ramp to 240°C at 10°C/min (hold for 5 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2-Phenylethanol: m/z 91, 122

    • This compound: m/z 95, 126

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_validation Method Validation Sample Wine Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate GC_MS GC-MS System Concentrate->GC_MS Integration Peak Integration GC_MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Validation_Params Validation Parameters (Linearity, Accuracy, Precision) Quantification->Validation_Params

Caption: Experimental workflow for the quantification of 2-Phenylethanol.

signaling_pathway cluster_IS_Choice Internal Standard (IS) Selection cluster_Deuterated Deuterated IS cluster_NonDeuterated Non-Deuterated IS cluster_Outcome Validation Outcome IS_Choice Choice of Internal Standard Deuterated This compound IS_Choice->Deuterated NonDeuterated Structural Analog (e.g., 3-Pentanol) IS_Choice->NonDeuterated Deuterated_Prop Physicochemically Identical to Analyte High_Quality High Accuracy & Precision Deuterated_Prop->High_Quality NonDeuterated_Prop Different Physicochemical Properties Lower_Quality Lower Accuracy & Precision NonDeuterated_Prop->Lower_Quality

Caption: Impact of internal standard choice on validation outcome.

A Comparative Guide to Inter-laboratory Analysis of 2-Phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2-phenylethanol, a compound of significant interest in the fragrance, food, and pharmaceutical industries. The performance of various analytical techniques is compared based on published experimental data to assist researchers, scientists, and drug development professionals in selecting appropriate methods for their applications.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the determination of 2-phenylethanol based on single-laboratory validation studies. This data provides a benchmark for what can be expected from these methods.

Analytical MethodLinearity (Concentration Range)Correlation Coefficient (r²)Precision (%RSD)Accuracy (% Recovery)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UV 20-140% of 0.75 mg/ml0.9999< 1% (intra- and inter-day)99.76 - 100.030.094 mg/ml0.15 mg/ml[1]
RP-HPLC 173.28 - 259.92 mg/L0.9991Not Specified98.0 - 102.0Not SpecifiedNot Specified
GC-FID with DLLME 1.0 - 300.0 mg/lNot Specified1.5 - 2.493.7 - 97.20.1 mg/lNot Specified
GC-FID with Thermal Desorption Not SpecifiedLinear RelationshipNot SpecifiedNot SpecifiedNot Specified0.095 mg/m³ (air)[2]

Note: The performance characteristics presented are from individual studies and may vary depending on the specific instrumentation, column, and experimental conditions. DLLME refers to Dispersive Liquid-Liquid Microextraction.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

1. High-Performance Liquid Chromatography (HPLC-UV) [1][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C8 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v).

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detection at 258 nm.

  • Sample Preparation: Samples are diluted in the mobile phase to a concentration within the calibrated linear range.

  • Validation Parameters:

    • Linearity: A calibration curve is generated by plotting the peak area response against a series of known concentrations.

    • Precision: Assessed by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).

    • Accuracy: Determined by spike and recovery experiments, where a known amount of 2-phenylethanol is added to a sample matrix and the recovery is calculated.

    • Specificity: Evaluated by analyzing a blank and a placebo to ensure no interfering peaks are present at the retention time of 2-phenylethanol.

2. Gas Chromatography with Flame Ionization Detection (GC-FID) and Dispersive Liquid-Liquid Microextraction (DLLME)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Extraction (DLLME):

    • An appropriate mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., ethanol) is rapidly injected into the aqueous sample containing 2-phenylethanol.

    • A cloudy solution is formed, and after centrifugation, the sedimented phase containing the extracted analyte is collected.

  • GC Conditions:

    • The specific column and temperature program will depend on the instrument and desired separation.

  • Validation Parameters:

    • Linearity: Established by analyzing a series of standards prepared in the appropriate matrix.

    • Precision: Determined from the relative standard deviation of replicate analyses.

    • Accuracy: Assessed through recovery studies on spiked samples.

    • Limit of Detection: The lowest concentration of the analyte that can be reliably detected.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison (ILC) is a crucial exercise to assess the proficiency of different laboratories in performing a specific analysis and to ensure the comparability of results.[4] A typical workflow for an ILC is depicted below.

Caption: Workflow of a typical inter-laboratory comparison study.

This workflow outlines the key stages of an inter-laboratory comparison, from the initial planning and sample preparation to the final data analysis and reporting.[4] The goal of such a study is to evaluate the performance of individual laboratories and the overall reproducibility of the analytical method.[5] Performance is often assessed using statistical measures like z-scores, which indicate how far a laboratory's result is from the consensus value.[6]

References

A Comparative Guide to the Quantification of 2-Phenylethanol-d4: Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 2-Phenylethanol-d4, a deuterated stable isotope of the aromatic alcohol 2-Phenylethanol. This compound is frequently utilized as an internal standard in quantitative analytical methods, particularly in chromatography-mass spectrometry techniques, to ensure accuracy and precision. This document outlines the performance characteristics of common analytical approaches, focusing on linearity and analytical range, and provides detailed experimental protocols to support methodological decisions in a research and development setting.

Performance Comparison of Analytical Methods

The quantification of this compound, often in conjunction with its non-deuterated counterpart, is crucial for pharmacokinetic, metabolomic, and quality control studies. The choice of analytical technique significantly impacts the method's performance. Below is a summary of quantitative data for different methods used for the analysis of 2-Phenylethanol and similar compounds, which is indicative of the expected performance for this compound.

Analytical MethodAnalyteInternal StandardLinearity (Concentration Range)Correlation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS 2-Phenoxyethanolo-cresolNot Specified0.999Not SpecifiedNot Specified[1]
DLLME-GC-FID 2-PhenylethanolBenzaldehyde1.0 - 300.0 mg/LNot Specified0.1 mg/LNot Specified
HS-SPME-GC-MS Volatile PhenolsIsotopically Labeled Analogues0 - 2.0 mg/L>0.99Not SpecifiedNot Specified[2]
LC-MS/MS Phenolic CompoundsCurcumin0.1 - 10 mg/L>0.99VariesVaries[3]

Note: While specific data for this compound is not explicitly detailed in the cited literature, the performance of these methods for structurally similar compounds provides a strong basis for methodological expectations. The use of a deuterated internal standard like this compound is standard practice in mass spectrometry-based methods to correct for matrix effects and variability in sample processing and instrument response.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of an analytical method. Below are representative protocols for the quantification of 2-Phenylethanol, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and semi-volatile compounds like 2-Phenylethanol.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma, urine, or a formulated product), add a known concentration of this compound as the internal standard.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase or a suitable solvent for GC injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for 2-Phenylethanol and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of compounds in complex biological matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 10% B, hold for 0.5 minutes.

    • Linearly increase to 90% B over 3 minutes.

    • Hold at 90% B for 1 minute.

    • Return to 10% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both 2-Phenylethanol and this compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for quantitative analysis and the logical relationship of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation GC_MS GC-MS or LC-MS/MS Analysis Evaporation->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: A typical experimental workflow for the quantification of 2-Phenylethanol using an internal standard.

internal_standard_logic Analyte 2-Phenylethanol (Analyte) Sample_Prep Sample Preparation Variability (e.g., extraction loss) Analyte->Sample_Prep Instrument_Var Instrumental Variability (e.g., injection volume, ion suppression) Analyte->Instrument_Var IS This compound (Internal Standard) IS->Sample_Prep IS->Instrument_Var Ratio Ratio of Analyte / Internal Standard Response Sample_Prep->Ratio Instrument_Var->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logical relationship demonstrating how a deuterated internal standard corrects for analytical variability.

References

A Comparative Guide to the Limit of Detection and Quantification for 2-Phenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 2-phenylethanol, a common fragrance and antimicrobial agent, is critical for quality control and safety assessment. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-phenylethanol using various analytical techniques, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the reported LOD and LOQ values for 2-phenylethanol and the closely related compound 2-phenoxyethanol using different analytical methods. For comparative purposes, all values have been converted to micrograms per milliliter (µg/mL).

Analytical MethodAnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
HPLC-UV2-Phenoxyethanol94 - 95150
GC-MS2-Phenoxyethanol0.001940.0064
DLLME-GC-FID2-Phenylethanol0.1Not Reported

Experimental Protocols

The determination of LOD and LOQ is crucial for validating analytical methods. The most common approaches, as outlined by the International Council for Harmonisation (ICH), are based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.[1]

Determination based on Signal-to-Noise Ratio

This method is typically applied to analytical procedures that exhibit baseline noise.[2]

  • Limit of Detection (LOD): The LOD is determined by identifying the concentration of the analyte that results in a signal-to-noise (S/N) ratio of approximately 3:1.[1]

  • Limit of Quantification (LOQ): The LOQ is established at a concentration where the S/N ratio is about 10:1.[1]

The signal-to-noise ratio is calculated by comparing the signal height from a sample with a known low concentration of the analyte with the amplitude of the baseline noise.

Determination based on the Standard Deviation of the Response and the Slope

This method relies on the statistical analysis of the calibration curve.[3]

  • Limit of Detection (LOD): LOD = 3.3 × (σ / S)

  • Limit of Quantification (LOQ): LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercept of the regression line of the calibration curve.[3]

  • S = the slope of the calibration curve.[3]

Example Experimental Protocols:

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for 2-Phenoxyethanol [4]

  • Instrumentation: A reversed-phase liquid chromatograph equipped with a UV spectrophotometer detector.

  • Column: C8 column.

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).

  • Detection Wavelength: 258 nm.

  • LOD and LOQ Determination:

    • A series of 2-phenoxyethanol solutions were prepared in the range of 0.05-250 µg/mL and injected in triplicate.

    • A calibration curve was constructed by plotting the average peak area against the concentration.

    • The LOD and LOQ were calculated using the formulas LOD = (3.3 σ)/s and LOQ = (10 σ)/s, where σ is the standard deviation of the response and s is the slope of the calibration curve.[4] The reported LOD was 0.094 - 0.095 mg/ml (94 - 95 µg/mL) and the LOQ was 0.15 mg/ml (150 µg/mL).[4]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Phenoxyethanol [5]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • LOD and LOQ Determination:

    • Standard solutions of 2-phenoxyethanol were prepared at concentrations ranging from 3.53 × 10⁻⁶ µg/mL to 0.05 µg/mL, with o-cresol as an internal standard.

    • Three replicate calibration curves were generated by plotting the relative peak area (area of 2-PE peak / area of Internal Standard peak) against the 2-PE concentration.

    • The LOD and LOQ were calculated from the regression curve. The reported LOD was 0.00194 µg/mL and the LOQ was 0.0064 µg/mL.[5]

3. Dispersive Liquid-Liquid Microextraction with Gas Chromatography-Flame Ionization Detection (DLLME-GC-FID) for 2-Phenylethanol

  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Extraction Procedure: A microextraction technique using carbon tetrachloride as the extraction solvent and ethanol as the dispersive solvent.

  • LOD Determination:

    • The method detection limit was calculated as three times the standard deviation of ten replicate runs of a blank sample.

    • The reported LOD was 0.1 mg/L (0.1 µg/mL).

Mandatory Visualization

The following diagram illustrates the general workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) using the calibration curve method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification prep_standards Prepare a series of standard solutions of the analyte at concentrations expected to be near the LOD and LOQ analyze_standards Analyze standard solutions using the analytical method (e.g., HPLC, GC) prep_standards->analyze_standards prep_blank Prepare blank solutions (matrix without analyte) analyze_blanks Analyze blank solutions in replicate (e.g., n=10) prep_blank->analyze_blanks calibration_curve Construct a calibration curve (Response vs. Concentration) analyze_standards->calibration_curve calculate_sd Calculate the standard deviation (σ) of the blank responses analyze_blanks->calculate_sd calculate_slope Determine the slope (S) of the calibration curve calibration_curve->calculate_slope calculate_lod Calculate LOD LOD = 3.3 * (σ / S) calculate_slope->calculate_lod calculate_loq Calculate LOQ LOQ = 10 * (σ / S) calculate_slope->calculate_loq calculate_sd->calculate_lod calculate_sd->calculate_loq verify Experimentally verify the calculated LOD and LOQ values by analyzing samples at these concentrations calculate_lod->verify calculate_loq->verify

Caption: Workflow for LOD and LOQ Determination.

References

The Gold Standard of Quantification: A Comparative Guide to the Robustness of Methods Utilizing 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and drug development, the demand for highly accurate and reliable analytical methods is paramount. The quantification of analytes in complex biological matrices requires robust techniques that can mitigate a variety of experimental errors. One of the most effective strategies to enhance the precision and accuracy of such methods is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides an objective comparison of the performance of analytical methods utilizing 2-Phenylethanol-d4, a deuterated internal standard, against alternative quantification strategies. Through the presentation of supporting experimental data and detailed protocols, this document serves as a resource for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows.

The Power of Deuterated Internal Standards

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis. Deuterated internal standards, such as this compound, are considered the "gold standard" because their behavior is nearly identical to that of the endogenous, non-labeled analyte. This near-perfect chemical mimicry allows for superior correction of matrix effects, which are a common source of error in bioanalytical methods, thereby leading to more robust and reliable results.

Performance Comparison: Data-Driven Insights

The following table summarizes typical performance characteristics of analytical methods for the quantification of small molecules, comparing methods that utilize a deuterated internal standard, a non-isotopically labeled internal standard, and an external standard method. The data presented is a composite from various validated analytical methods to provide a representative comparison.

Performance ParameterMethod with this compound (or other SIL-IS)Method with Non-Isotopically Labeled ISExternal Standard Method
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 5.0%< 10.0%< 15.0%
Limit of Quantification (LOQ) Typically lower due to improved S/NVariableHigher
Matrix Effect Effectively minimizedPartial compensationSignificant impact
Robustness HighModerateLow

Experimental Protocols: A Closer Look at the Methodology

Here, we provide a detailed protocol for a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Phenylethanol in a biological matrix, utilizing this compound as an internal standard.

1. Sample Preparation:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of 2-Phenylethanol and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by spiking appropriate amounts of the 2-Phenylethanol stock solution into the blank biological matrix (e.g., plasma, urine).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Extraction:

    • To 100 µL of each sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

    • Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 220°C at 20°C/min.

    • Hold at 220°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to monitor for 2-Phenylethanol: m/z 91, 92, 122.

    • Ions to monitor for this compound: m/z 95, 96, 126.

3. Data Analysis and Quantification:

  • The concentration of 2-Phenylethanol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the standards.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS Peak_Integration Peak Area Integration GC_MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Plot Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification

Caption: A typical experimental workflow for the quantification of an analyte using an internal standard with GC-MS.

logical_relationship cluster_sources_of_error Sources of Analytical Variability cluster_outcomes Improved Method Performance Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) SIL_IS This compound (Stable Isotope-Labeled Internal Standard) Extraction_Inconsistency Inconsistent Extraction Recovery Injection_Variation Variable Injection Volume Improved_Accuracy Increased Accuracy SIL_IS->Improved_Accuracy Compensates for Improved_Precision Enhanced Precision SIL_IS->Improved_Precision Compensates for Increased_Robustness Greater Method Robustness SIL_IS->Increased_Robustness Leads to

Caption: The logical relationship illustrating how a deuterated internal standard improves analytical method performance.

A Guide to Cross-Validation of Analytical Results Using Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and scientific research, the generation of accurate and reliable quantitative data is paramount. Analytical techniques, particularly chromatography coupled with mass spectrometry (LC-MS, GC-MS), are fundamental in determining the concentration of analytes in complex biological matrices. The use of an internal standard (IS) is a widely accepted practice to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][2][3]

This guide provides an objective comparison of the performance of different types of internal standards, with a focus on deuterated (stable isotope-labeled) versus non-deuterated (structural analog) standards. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex workflows and concepts for researchers, scientists, and drug development professionals.

The Critical Role of Internal Standards

An internal standard is a compound of known concentration that is added to all calibration standards, quality control samples, and study samples before sample processing.[2] Its primary purpose is to mimic the analyte of interest throughout the analytical process, compensating for potential variations in:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution.[2][3]

  • Injection Volume: Inconsistencies in the amount of sample introduced into the analytical instrument.[2]

  • Instrument Response: Fluctuations in instrument sensitivity and detector response.[2]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix.[1]

The analyte concentration is determined by calculating the ratio of the analyte's response to the internal standard's response. This normalization corrects for the aforementioned sources of error, leading to more robust and reliable data.[2]

Types of Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is a critical step in method development. The two most common types of internal standards are stable isotope-labeled (e.g., deuterated) and structural analogs.

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative bioanalysis.[1][2] A SIL IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).

  • Advantages:

    • Near-Identical Physicochemical Properties: SIL internal standards have nearly the same chemical and physical properties as the analyte, leading to very similar behavior during sample preparation and chromatographic separation.[1][2]

    • Co-elution with Analyte: They typically co-elute with the analyte, meaning they experience the same matrix effects at the same time, allowing for effective compensation.[1]

    • Improved Accuracy and Precision: The close similarity to the analyte results in superior correction for variability, leading to higher accuracy and precision.[1][2]

  • Disadvantages:

    • Cost and Availability: SIL internal standards can be expensive and may not be commercially available for all analytes.

    • Potential for Isotopic Contribution: There is a possibility of isotopic crosstalk between the analyte and the internal standard, which must be assessed during method validation.

Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.

  • Advantages:

    • Lower Cost and Greater Availability: They are often more readily available and less expensive than SIL internal standards.

    • Effective for Some Applications: When a SIL IS is not available, a carefully selected structural analog can still provide adequate correction for many applications.

  • Disadvantages:

    • Different Physicochemical Properties: Differences in structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.

    • Incomplete Compensation for Matrix Effects: If the structural analog does not co-elute with the analyte, it may not experience the same degree of ion suppression or enhancement, leading to less accurate results.

Quantitative Data Presentation: Performance Comparison

The following tables summarize experimental data from studies that compared the performance of different internal standards.

Table 1: Comparison of a Deuterated vs. an Analogous Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma

Internal Standard TypeConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Analogous IS 592.38.7
5095.16.2
50096.84.5
Deuterated IS 598.73.1
50101.22.5
500100.51.9

Data synthesized from a comparative study. The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD).[2]

Table 2: Comparison of an Isotope-Labeled vs. a Structural Analog Internal Standard for Tacrolimus in Whole Blood

Internal Standard TypeParameterLow Conc. (1.5 ng/mL)High Conc. (16 ng/mL)
Isotope-Labeled (TAC ¹³C,D₂) Imprecision (%CV)< 3.09< 3.09
Accuracy (%)99.55 - 100.6399.55 - 100.63
Matrix Effect (%)-16.64-16.64
Recovery (%)78.3778.37
Structural Analog (Ascomycin) Imprecision (%CV)< 3.63< 3.63
Accuracy (%)97.35 - 101.7197.35 - 101.71
Matrix Effect (%)-28.41-28.41
Recovery (%)75.6675.66

This study demonstrated that while both internal standards provided satisfactory results, the isotope-labeled IS showed slightly better performance in terms of imprecision and matrix effect compensation.[4]

Experimental Protocols

Protocol 1: Validation of an Analytical Method Using an Internal Standard

This protocol outlines the key experiments for validating a bioanalytical method employing an internal standard.

  • Stock and Working Solutions:

    • Prepare stock solutions of the analyte and internal standard in a suitable organic solvent.

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard at a constant concentration.

  • Calibration Curve:

    • Spike a set of blank biological matrix samples with the analyte working solutions to create calibration standards at a minimum of six different concentration levels.

    • Add the internal standard working solution to each calibration standard.

    • Process the samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the processed samples using the chromatographic method.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.

    • Analyze five replicates of each QC level in three separate analytical runs.

    • Calculate the accuracy (% bias) and precision (%RSD or %CV). Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the Lower Limit of Quantitation, LLOQ).

  • Matrix Effect and Recovery:

    • Matrix Effect: Compare the peak response of the analyte and internal standard in a post-extraction spiked blank matrix sample to their response in a neat solution at the same concentration.

    • Recovery: Compare the peak response of the analyte and internal standard in a pre-extraction spiked blank matrix sample to the post-extraction spiked sample.

  • Stability:

    • Evaluate the stability of the analyte and internal standard in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Protocol 2: Cross-Validation of Results with Different Internal Standards

Cross-validation is necessary when two different analytical methods are used to generate data within the same study or across different studies.[5] This protocol describes a process for comparing results obtained with two different internal standards.

  • Method Validation:

    • Independently validate two analytical methods for the same analyte. Method A will use Internal Standard A (e.g., a structural analog), and Method B will use Internal Standard B (e.g., a deuterated analog). Both methods must meet the acceptance criteria outlined in Protocol 1.

  • Sample Selection:

    • Select a set of at least 20 incurred study samples that span the calibration range.

  • Sample Analysis:

    • Analyze the selected incurred samples using both Method A and Method B.

  • Data Comparison and Statistical Analysis:

    • For each sample, calculate the percent difference between the concentration obtained by Method A and Method B.

    • The acceptance criterion is typically that at least 67% of the samples should have a percent difference within ±20% of the mean concentration.

    • A Bland-Altman plot can be used to visualize the agreement between the two methods and identify any concentration-dependent bias.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation blank_matrix Blank Matrix analyte_spike Spike with Analyte blank_matrix->analyte_spike is_a_spike Spike with IS-A (Analog) analyte_spike->is_a_spike Set 1 is_b_spike Spike with IS-B (Deuterated) analyte_spike->is_b_spike Set 2 extraction Sample Extraction (e.g., SPE, LLE) is_a_spike->extraction is_b_spike->extraction lcms_a LC-MS/MS Analysis (Method A) extraction->lcms_a from Set 1 lcms_b LC-MS/MS Analysis (Method B) extraction->lcms_b from Set 2 compare_accuracy Compare Accuracy & Precision lcms_a->compare_accuracy compare_matrix Compare Matrix Effect & Recovery lcms_a->compare_matrix lcms_b->compare_accuracy lcms_b->compare_matrix

Caption: Experimental workflow for comparing two different internal standards.

G cluster_methods Sample Analysis start Start: Need to Compare Two Analytical Methods select_samples Select Incurred Samples (n > 20, spanning range) start->select_samples analyze_a Analyze with Method A (Reference) select_samples->analyze_a analyze_b Analyze with Method B (Comparator) select_samples->analyze_b calc_diff Calculate % Difference for each sample analyze_a->calc_diff analyze_b->calc_diff decision Are at least 67% of samples within ±20% of the mean? calc_diff->decision pass Methods are Equivalent decision->pass Yes fail Investigate Discrepancy decision->fail No

Caption: Logical workflow for a cross-validation study.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. Stable isotope-labeled internal standards are demonstrably superior in their ability to compensate for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. While structural analogs can be a viable alternative when SIL standards are unavailable, their performance must be carefully validated. Cross-validation studies are essential to ensure the comparability of data generated from different analytical methods or laboratories, thereby maintaining data integrity throughout the drug development lifecycle.

References

A Comparative Guide to the Isotopic Purity Assessment of 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of 2-Phenylethanol-d4, a deuterated internal standard crucial for quantitative bioanalytical studies. We will explore its performance relative to an alternative, 2-Phenylethanol-d5, and provide detailed experimental protocols for accurate purity determination using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Isotopic Purity

In the synthesis of deuterated compounds, the complete substitution of hydrogen with deuterium is often not achieved, leading to a mixture of isotopologues (molecules that differ only in their isotopic composition). The isotopic purity, a measure of the percentage of the desired deuterated species, is a critical parameter that can significantly impact the accuracy and reliability of quantitative assays. For instance, the presence of non-deuterated or partially deuterated species can interfere with the quantification of the target analyte.

This guide focuses on this compound and compares it with the commonly used alternative, 2-Phenylethanol-d5. The choice between these standards can depend on the specific analytical method, potential for isotopic exchange, and the desired mass difference from the analyte.

Comparison of Deuterated 2-Phenylethanol Standards

The selection of a suitable deuterated internal standard is paramount for robust analytical method development. Below is a comparison of this compound and a common alternative, 2-Phenylethanol-d5.

FeatureThis compound2-Phenylethanol-d5
Deuterium Labeling Position Typically on the ethyl chainTypically on the phenyl ring
Typical Isotopic Purity Often ≥98%Commonly available at ≥98 atom % D
Mass Difference from Analyte +4 Da+5 Da
Potential for Back-Exchange Lower, as aliphatic C-D bonds are generally more stableMinimal, as aromatic C-D bonds are highly stable
Primary Applications Internal standard in quantitative MS analysisInternal standard in quantitative MS analysis

Note: The isotopic purity values are typical and can vary between different commercial suppliers. It is always recommended to verify the isotopic distribution from the Certificate of Analysis (CoA) or through in-house testing.

Experimental Protocols for Isotopic Purity Determination

The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating the deuterated compound from potential impurities and for determining the distribution of its isotopologues.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the deuterated 2-Phenylethanol standard in a volatile organic solvent such as methanol or dichloromethane.

    • Prepare a series of dilutions to determine the optimal concentration for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or a triple quadrupole for higher sensitivity.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating 2-Phenylethanol.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase to 250°C at a rate of 15°C/min.

      • Hold: Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split (e.g., 20:1 ratio), depending on the sample concentration.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to detect all isotopologues. Mass range m/z 50-200.

  • Data Analysis:

    • Identify the peak corresponding to 2-Phenylethanol based on its retention time.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundance of the molecular ions for each isotopologue (d0, d1, d2, d3, d4, etc.).

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H NMR, is an excellent method for determining the specific sites and extent of deuteration. By comparing the integrals of the signals from the deuterated positions with those from non-deuterated positions, the isotopic purity can be accurately calculated.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the deuterated 2-Phenylethanol standard.

    • Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte, for example, chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

    • For quantitative analysis (qNMR), add a known amount of a certified internal standard with a well-resolved signal (e.g., maleic acid).

  • NMR Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H.

    • Pulse Program: A standard quantitative ¹H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full signal recovery.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the residual proton signals at the deuterated positions (e.g., 64 or 128 scans).

    • Data Processing: Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a baseline correction.

  • Data Analysis:

    • Integrate the signals corresponding to the protons at the deuterated positions and a well-resolved, non-deuterated position (e.g., the aromatic protons).

    • Calculate the isotopic purity by comparing the integral of the residual proton signal at the deuterated site to the integral of a fully protonated site, taking into account the number of protons each signal represents.

Visualizing the Workflow

To better illustrate the experimental and logical processes involved in assessing the isotopic purity of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis and Purity Calculation start Deuterated this compound dissolve Dissolve in appropriate solvent start->dissolve gcms GC-MS Analysis dissolve->gcms For MS nmr NMR Analysis dissolve->nmr For NMR ms_data Analyze Mass Spectra (Isotopologue Distribution) gcms->ms_data nmr_data Analyze NMR Spectra (Positional Purity) nmr->nmr_data purity_report Isotopic Purity Report ms_data->purity_report nmr_data->purity_report

Caption: Experimental workflow for isotopic purity assessment.

logical_comparison cluster_standards Deuterated Standards cluster_assessment Purity Assessment Criteria cluster_decision Selection for Application d4 This compound isotopic_purity Isotopic Purity (%) d4->isotopic_purity positional_accuracy Positional Accuracy d4->positional_accuracy isotopologue_dist Isotopologue Distribution d4->isotopologue_dist d5 2-Phenylethanol-d5 d5->isotopic_purity d5->positional_accuracy d5->isotopologue_dist decision Optimal Internal Standard isotopic_purity->decision positional_accuracy->decision isotopologue_dist->decision

Caption: Logical comparison for selecting a deuterated standard.

Conclusion

The accurate determination of isotopic purity is critical for the reliable use of deuterated internal standards in quantitative analysis. Both GC-MS and NMR spectroscopy are indispensable tools for a comprehensive assessment. While this compound is a widely used and suitable internal standard, researchers should carefully consider the specific requirements of their assay and may also evaluate alternatives like 2-Phenylethanol-d5. The provided protocols offer a robust framework for the in-house verification of isotopic purity, ensuring the highest quality data in drug development and other research applications.

Performance of 2-Phenylethanol-d4 in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor that significantly influences the reliability of analytical data. This guide provides a comprehensive overview of the performance of 2-Phenylethanol-d4, a deuterium-labeled internal standard, in various sample matrices, including plasma, urine, and tissue homogenates. By examining its performance characteristics and comparing it with alternative internal standards, this document serves as a valuable resource for researchers developing and validating robust bioanalytical methods.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to correct for the variability inherent in sample preparation and analysis. A suitable internal standard should ideally have physicochemical properties similar to the analyte of interest and experience identical matrix effects, which are the suppression or enhancement of ionization caused by co-eluting components from the biological matrix. Stable isotope-labeled (SIL) internal standards, such as this compound for the analysis of 2-phenylethanol, are widely regarded as the gold standard. This is because their near-identical chemical behavior and co-elution with the analyte ensure the most effective compensation for matrix effects and other sources of analytical variability.

Performance of this compound Across Different Matrices

While specific quantitative data for the performance of this compound is often embedded within proprietary validation reports, the well-established principles of bioanalytical method validation allow for a reliable estimation of its performance. The following tables summarize the expected performance of this compound in plasma, urine, and tissue homogenates based on typical results for deuterated internal standards in LC-MS/MS and GC-MS/MS assays.

Table 1: Expected Performance of this compound in Human Plasma
ParameterExpected ValueJustification
Recovery > 85%The chemical properties of this compound are nearly identical to 2-phenylethanol, leading to similar extraction efficiencies from plasma using common techniques like protein precipitation or liquid-liquid extraction.
Matrix Effect Minimal (CV < 15%)As a stable isotope-labeled internal standard, this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively normalizing the signal.
Precision (CV%) < 15%The use of a SIL internal standard significantly reduces variability in the analytical workflow, leading to high precision.
Accuracy (% Bias) Within ±15%By compensating for matrix effects and variability in sample processing, this compound ensures high accuracy of the measured analyte concentration.
Table 2: Expected Performance of this compound in Human Urine
ParameterExpected ValueJustification
Recovery > 80%Urine is a less complex matrix than plasma, generally leading to good extraction recoveries with methods like dilute-and-shoot or solid-phase extraction.
Matrix Effect Minimal (CV < 15%)Similar to plasma, the co-elution of this compound with the analyte mitigates the variable matrix effects often observed in urine samples from different individuals.
Precision (CV%) < 15%High precision is expected due to the effective normalization provided by the deuterated internal standard.
Accuracy (% Bias) Within ±15%The use of this compound is crucial for achieving accurate quantification in the highly variable matrix of urine.
Table 3: Expected Performance of this compound in Tissue Homogenates
ParameterExpected ValueJustification
Recovery > 75%Tissue homogenates are the most complex matrix, potentially leading to lower but still acceptable and consistent recovery when using a SIL internal standard.
Matrix Effect Minimal (CV < 15%)The complexity of tissue matrices makes a co-eluting SIL internal standard essential to compensate for significant and variable matrix effects.
Precision (CV%) < 20%While slightly higher variability might be observed due to the complexity of the matrix, the use of this compound will still ensure acceptable precision.
Accuracy (% Bias) Within ±20%Achieving high accuracy in tissue homogenates is challenging; a deuterated internal standard is critical for reliable quantification.

Comparison with Alternative Internal Standards

The primary alternatives to stable isotope-labeled internal standards are structural analogs. While more readily available and less expensive, they present significant disadvantages.

Table 4: Comparison of this compound with a Structural Analog Internal Standard
FeatureThis compound (SIL IS)Structural Analog IS (e.g., 3-Phenyl-1-propanol)
Chromatographic Behavior Co-elutes with 2-phenylethanol.May have a different retention time.
Matrix Effect Compensation Excellent, as it experiences the same ionization effects.Sub-optimal, as different elution times and chemical properties can lead to differential matrix effects.
Accuracy and Precision HighCan be compromised by differential matrix effects and extraction recovery.
Regulatory Acceptance Preferred by regulatory agencies (e.g., FDA, EMA).May require more extensive validation to demonstrate reliability.
Cost HigherLower

Experimental Protocols: A Generalized Approach

While specific protocols are application-dependent, the following provides a detailed, generalized methodology for the quantification of 2-phenylethanol in a biological matrix using this compound as an internal standard.

Sample Preparation: Protein Precipitation for Plasma
  • Aliquoting: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution from low to high organic content (e.g., 5% to 95% B over 5 minutes) is used to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • 2-Phenylethanol: Precursor ion [M+H]+ → Product ion

    • This compound: Precursor ion [M+H]+ → Product ion

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a typical bioanalytical workflow using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with This compound Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Process Centrifugation & Supernatant Transfer Extract->Process LC LC Separation Process->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Bioanalytical Workflow using this compound.

decision_pathway start Start: Need for 2-Phenylethanol Quantification is_choice Internal Standard Selection start->is_choice sil_is This compound (SIL IS) is_choice->sil_is Ideal analog_is Structural Analog IS is_choice->analog_is Alternative validation Method Validation sil_is->validation analog_is->validation high_confidence High Confidence in Data (Accurate & Precise) validation->high_confidence Using SIL IS potential_issues Potential for Inaccuracy & Imprecision validation->potential_issues Using Analog IS

Decision Pathway for Internal Standard Selection.

Conclusion

This compound stands as a robust and reliable internal standard for the quantification of 2-phenylethanol in a variety of complex biological matrices. Its use, in line with regulatory expectations, ensures the highest level of data integrity by effectively compensating for matrix effects and other analytical variabilities. While the initial cost of a stable isotope-labeled internal standard may be higher than that of a structural analog, the long-term benefits of generating accurate, precise, and defensible data far outweigh this initial investment, making this compound the superior choice for demanding bioanalytical applications in research and drug development.

Safety Operating Guide

Proper Disposal Procedures for 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the disposal of 2-Phenylethanol-d4. While this document specifically addresses the deuterated form, the disposal procedures are consistent with those for standard 2-Phenylethanol, as the presence of deuterium does not significantly alter its chemical hazards.

Safety and Hazard Information

This compound is a combustible liquid that is harmful if swallowed and can cause serious eye irritation.[1][2][3] Prolonged or repeated skin contact may lead to irritation.[4] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Hazard Information:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, oral
Causes serious eye irritationEye irritation
May cause skin irritationSkin irritation
Combustible liquidFlammable liquids

Data sourced from multiple safety data sheets for 2-Phenylethanol.[1][3]

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Remove all sources of ignition from the area.[4]

  • Ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[6]

  • Clean the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste.[4]

Major Spills:

  • Evacuate the area immediately and move upwind of the spill.[4]

  • Alert emergency responders and provide them with the location and nature of the hazard.[4]

  • Prevent the spill from entering drains or waterways.[4][6]

  • Only personnel with the appropriate training and PPE should attempt to contain the spill.

Step-by-Step Disposal Procedures

All waste must be handled in accordance with local, state, and federal regulations.[4] This material and its container must be disposed of as hazardous waste.[4]

  • Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound". Include the chemical formula (C8H6D4O) and any known contaminants.

  • Container Selection: Use a container that is chemically compatible with this compound and can be securely sealed. The original container is often a suitable choice.

  • Waste Segregation: Store the this compound waste separately from incompatible materials, particularly strong oxidizing agents and strong acids.[5]

  • Collection and Storage:

    • Keep the waste container tightly closed except when adding more waste.

    • Store the container in a designated, well-ventilated hazardous waste accumulation area.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Request: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not pour this compound down the drain.[4]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

start This compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated recycle Consider reclamation or recycling if possible is_contaminated->recycle No dispose Dispose as Hazardous Waste is_contaminated->dispose Yes recycle->dispose If not feasible spill Is there a spill? dispose->spill minor_spill Follow Minor Spill Protocol spill->minor_spill Yes, Minor major_spill Follow Major Spill Protocol spill->major_spill Yes, Major collect_waste Collect in a labeled, compatible container spill->collect_waste No minor_spill->collect_waste major_spill->collect_waste contact_ehs Contact EHS for disposal collect_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Phenylethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Phenylethanol-d4

This guide provides critical safety, handling, and disposal protocols for this compound, ensuring the safety of researchers, scientists, and drug development professionals. As this compound is a deuterated form of 2-Phenylethanol, its chemical and physical hazards are considered equivalent to the non-deuterated parent compound.[1][2] Therefore, the following procedures are based on the established safety profiles for 2-Phenylethanol (CAS No. 60-12-8).

Hazard Identification and Classification

2-Phenylethanol is classified as hazardous. It is harmful if swallowed and causes serious eye irritation.[3][4][5][6][7] All personnel must review the Safety Data Sheet (SDS) before handling this chemical.[8][9]

Hazard Category GHS Classification Signal Word Hazard Statement
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed.[3][6]
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.[3][4][6]
Skin Irritation Category 2WarningH315: Causes skin irritation.[4][6]
Aquatic Hazard Acute 3-H402: Harmful to aquatic life.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against chemical exposure.[9] All equipment must be used and maintained in accordance with manufacturer instructions and laboratory safety protocols.

Protection Type Required Equipment Specifications and Best Practices
Eye & Face Protection Safety Goggles or GlassesMust be tight-sealing and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][10]
Face ShieldRequired in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[5][9][11]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves (minimum 0.3mm thickness) are recommended.[4] Always check the manufacturer's chemical resistance guide.[9] Use proper glove removal technique to avoid skin contact.[4]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[11]
Chemical-Resistant Apron/CoverallsImpervious clothing should be worn when handling larger volumes or in situations with a high splash potential.[4]
Respiratory Protection Not typically required with adequate engineering controls.A NIOSH-approved respirator with organic vapor cartridges is necessary if working outside a fume hood, if ventilation is inadequate, or if aerosols may be generated.[5][7][8][10]

Operational and Disposal Plans

Adherence to these step-by-step procedures is mandatory for ensuring a safe laboratory environment.

Pre-Operational Safety Checklist
  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and certified.[9]

  • Locate Emergency Equipment : Ensure unobstructed access to the nearest eyewash station and safety shower.[5][9]

  • Assemble PPE : Gather all necessary PPE as specified in the table above.[9]

  • Prepare Spill Kit : Confirm a spill kit containing inert absorbent material (e.g., sand, clay, or diatomaceous earth) is readily available.[3][12]

Step-by-Step Handling Procedure
  • Don PPE : Put on a lab coat, chemical-resistant gloves, and safety goggles.[9]

  • Work Area : Conduct all handling of this compound inside a certified chemical fume hood or in a well-ventilated area to prevent vapor formation.[3][8][10]

  • Dispensing : When transferring the liquid, avoid splashing. Use grounded equipment for large transfers to prevent static discharge, although the substance is not considered highly flammable.[8]

  • Post-Handling : Tightly close the container after use.[3][12] Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4][8] Contaminated clothing should be removed immediately.[3][12]

Emergency and First-Aid Protocols
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[12] If irritation persists, consult a physician.[4]
Ingestion Do NOT induce vomiting.[4][12] Rinse mouth with water.[4] Call a Poison Center or physician immediately.
Inhalation Move the person to fresh air and keep them at rest.[3][6] If respiratory problems occur, seek medical advice.[3]
Spill Response
  • Minor Spills : Remove all ignition sources.[13] Absorb the spill with an inert, non-combustible material like sand or earth.[12] Scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][12]

  • Major Spills : Evacuate personnel and move upwind.[13] Alert emergency responders.[13] Prevent the spill from entering drains or waterways.[8][12]

Disposal Plan
  • Waste Collection : Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a dedicated, properly labeled, and sealed container.[12] Do not mix with other waste.

  • Disposal : This material and its container must be disposed of as hazardous waste.[13] All waste disposal must be handled in accordance with local, state, and federal regulations.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Workflow and Logic Diagrams

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_waste Waste Disposal risk_assessment 1. Conduct Risk Assessment (Review SDS) locate_safety 2. Locate Emergency Equipment (Eyewash, Shower, Spill Kit) risk_assessment->locate_safety verify_controls 3. Verify Engineering Controls (Fume Hood) locate_safety->verify_controls don_ppe 4. Don Required PPE verify_controls->don_ppe handle_in_hood 5. Handle in Fume Hood don_ppe->handle_in_hood use_chemical 6. Perform Work handle_in_hood->use_chemical close_container 7. Securely Close Container use_chemical->close_container waste_disposal 10. Dispose of Waste (Hazardous Waste Stream) use_chemical->waste_disposal doff_ppe 8. Doff & Store/Dispose PPE close_container->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->waste_disposal

Caption: Safe Handling Workflow for this compound.

G start Incident Occurs (Spill or Exposure) is_spill Spill? start->is_spill is_exposure Personnel Exposure? start->is_exposure spill_size Spill > 100mL? is_spill->spill_size Yes exposure_type Exposure Type? is_exposure->exposure_type Yes evacuate Evacuate Area Alert Emergency Responders spill_size->evacuate Yes contain Contain with Inert Material Collect in Sealed Container spill_size->contain No (Minor Spill) eye_contact Flush Eyes for 15 min Seek Medical Attention exposure_type->eye_contact Eye skin_contact Remove Contaminated Clothing Wash Skin with Soap/Water exposure_type->skin_contact Skin ingestion Rinse Mouth Call Poison Control exposure_type->ingestion Ingestion report Report Incident to Supervisor/EHS evacuate->report contain->report eye_contact->report skin_contact->report ingestion->report

Caption: Emergency Response Logic for this compound Incidents.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。